mLR12
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C55H84N14O23S |
|---|---|
分子量 |
1341.4 g/mol |
IUPAC名 |
(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H84N14O23S/c1-24(2)18-29(56)47(84)63-31(10-14-37(57)72)50(87)64-32(12-16-41(77)78)51(88)65-33(13-17-42(79)80)52(89)67-35(20-43(81)82)53(90)69-45(26(5)70)55(92)60-22-38(73)61-30(11-15-40(75)76)49(86)66-34(19-27-6-8-28(71)9-7-27)48(85)59-21-39(74)62-36(23-93)54(91)68-44(25(3)4)46(58)83/h6-9,24-26,29-36,44-45,70-71,93H,10-23,56H2,1-5H3,(H2,57,72)(H2,58,83)(H,59,85)(H,60,92)(H,61,73)(H,62,74)(H,63,84)(H,64,87)(H,65,88)(H,66,86)(H,67,89)(H,68,91)(H,69,90)(H,75,76)(H,77,78)(H,79,80)(H,81,82)/t26-,29+,30+,31+,32+,33+,34+,35+,36+,44+,45+/m1/s1 |
InChIキー |
KQDCOOBOCDFMSN-TXOBTHGUSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CS)C(=O)NC(C(C)C)C(=O)N)N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of mLR12
For Researchers, Scientists, and Drug Development Professionals
Abstract
mLR12 is a synthetic peptide that acts as a potent and selective inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the associated signaling pathways, and its therapeutic effects in a preclinical model of thoracic aortic aneurysm and dissection (TAAD). The information presented herein is synthesized from peer-reviewed scientific literature, with a focus on providing detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes.
Introduction to this compound and its Molecular Target: TREM-1
This compound is a novel inhibitory peptide designed to specifically target the TREM-1 receptor. TREM-1 is a transmembrane glycoprotein belonging to the immunoglobulin superfamily, predominantly expressed on the surface of myeloid cells such as neutrophils, monocytes, and macrophages. It functions as an amplifier of the inflammatory response. Upon engagement by its yet-to-be-fully-characterized endogenous ligands, TREM-1 associates with the transmembrane adapter protein DAP12. This association initiates a downstream signaling cascade that synergizes with signals from other pattern recognition receptors, like Toll-like receptors (TLRs), leading to an exaggerated production of pro-inflammatory cytokines and chemokines. This amplification loop can be detrimental in chronic inflammatory conditions and acute inflammatory crises.
The therapeutic rationale for inhibiting TREM-1 lies in its role as a critical amplifier of inflammation. By blocking TREM-1 signaling, it is hypothesized that the excessive inflammatory response can be dampened without completely compromising the innate immune system's ability to combat pathogens.
The Mechanism of Action of this compound
This compound functions as a competitive antagonist of the TREM-1 receptor. While the precise amino acid sequence of this compound is not publicly available in the primary literature, it is described as a Trem1 inhibitory peptide. It is designed to mimic a portion of the TREM-1 receptor or its ligand, thereby binding to the receptor and preventing the engagement of its natural ligands. This inhibitory action effectively blocks the initiation of the downstream inflammatory signaling cascade.
Inhibition of the TREM-1 Signaling Pathway
The primary mechanism of action of this compound is the blockade of the TREM-1 signaling pathway. In the context of thoracic aortic aneurysm and dissection, the infiltration and activation of pro-inflammatory macrophages play a pivotal role in the degradation of the aortic wall. The Liu et al. (2022) study identified a specific subpopulation of Il1rn+/Trem1+ pro-inflammatory macrophages as key drivers of this pathology. By inhibiting TREM-1 on these macrophages, this compound is believed to exert its therapeutic effects.
The canonical TREM-1 signaling pathway, which this compound inhibits, proceeds as follows:
-
Ligand Binding and Receptor Activation: Endogenous ligands, released during tissue damage and inflammation, bind to the extracellular domain of TREM-1.
-
Association with DAP12: Ligand binding induces a conformational change in TREM-1, leading to its association with the DAP12 adapter protein.
-
Phosphorylation of ITAM Motifs: The intracellular portion of DAP12 contains an Immunoreceptor Tyrosine-based Activation Motif (ITAM). Upon TREM-1 activation, Src family kinases phosphorylate the tyrosine residues within the ITAM.
-
Recruitment and Activation of Syk: The phosphorylated ITAMs serve as docking sites for the Spleen tyrosine kinase (Syk). The recruitment of Syk to the receptor complex leads to its activation.
-
Downstream Signaling Cascades: Activated Syk initiates multiple downstream signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Involved in cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38, JNK): Regulate a wide range of cellular processes, including inflammation and apoptosis.
-
Nuclear Factor-kappa B (NF-κB) pathway: A master regulator of pro-inflammatory gene transcription.
-
-
Pro-inflammatory Mediator Production: The activation of these signaling pathways culminates in the increased transcription and translation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1), further amplifying the inflammatory response and contributing to tissue damage.
By binding to TREM-1, this compound prevents the initial ligand binding and subsequent activation of this entire cascade.
Experimental Evidence and Data
The primary evidence for the mechanism of action and therapeutic efficacy of this compound comes from a study by Liu et al. (2022), which utilized a β-aminopropionitrile (BAPN)-induced mouse model of thoracic aortic aneurysm and dissection.
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from the Liu et al. (2022) study that demonstrate the in vivo efficacy of this compound.
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Statistical Significance |
| Incidence of Thoracic Aortic Aneurysm and Dissection (TAAD) | High (exact percentage not specified) | Significantly decreased | p < 0.05 |
| Aortic Rupture Rate | High (exact percentage not specified) | Significantly decreased | p < 0.05 |
| Expression of Pro-inflammatory Markers in Aortic Tissue | Elevated levels of TNF-α, IL-1β, etc. | Significantly reduced | p < 0.05 |
Note: The exact quantitative values for incidence and rupture rates were not provided in the publicly available abstracts. A full analysis of the paper is required for these specific numbers.
Detailed Experimental Protocols
BAPN-Induced Thoracic Aortic Aneurysm and Dissection in Mice
This model is a widely used method to induce aortic aneurysms and dissections in mice, mimicking some aspects of the human disease.
-
Animal Model: C57BL/6J mice are commonly used.
-
Inducing Agent: β-aminopropionitrile (BAPN), an irreversible inhibitor of lysyl oxidase. Lysyl oxidase is crucial for the cross-linking of collagen and elastin in the extracellular matrix of the aortic wall. Inhibition of this enzyme weakens the aortic wall, making it susceptible to aneurysm formation and dissection.
-
Administration: BAPN is typically administered to young mice (3-4 weeks of age) in their drinking water at a concentration of 0.5% (w/v) for a period of 4 weeks. Some protocols may also involve the co-administration of angiotensin II to induce hypertension and accelerate aneurysm formation.
-
Monitoring: The development of TAAD is monitored using non-invasive imaging techniques such as high-frequency ultrasound to measure aortic diameter.
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and the aortas are harvested for histological analysis (e.g., Hematoxylin and Eosin staining, Elastin van Gieson staining), immunohistochemistry to assess immune cell infiltration and protein expression, and molecular analysis (e.g., qPCR, Western blotting) to quantify gene and protein expression levels of inflammatory markers.
Single-Cell RNA Sequencing (scRNA-seq) of Aortic Tissue
This powerful technique was used to identify the specific cell populations involved in the pathogenesis of TAAD.
-
Tissue Digestion: Aortic tissues from control and BAPN-treated mice are enzymatically digested to obtain a single-cell suspension.
-
Cell Isolation and Library Preparation: Single cells are isolated, and their RNA is captured and barcoded using a platform like the 10x Genomics Chromium system. This is followed by reverse transcription to cDNA, amplification, and the construction of sequencing libraries.
-
Sequencing: The libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is processed to align reads to a reference genome and quantify gene expression in each individual cell. This allows for the identification of different cell clusters based on their gene expression profiles, trajectory analysis to understand cellular differentiation paths, and the identification of key genes and pathways involved in the disease process.
Visualizing the Mechanism of Action
Signaling Pathway of TREM-1 and Inhibition by this compound
Caption: TREM-1 signaling cascade and its inhibition by this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound efficacy in the BAPN-induced TAAD mouse model.
Conclusion
This compound represents a targeted therapeutic approach for inflammatory diseases by specifically inhibiting the TREM-1 signaling pathway. Its mechanism of action, centered on blocking the amplification of pro-inflammatory signals in myeloid cells, has shown significant promise in a preclinical model of thoracic aortic aneurysm and dissection. The data suggests that by dampening the excessive inflammatory response mediated by Il1rn+/Trem1+ macrophages, this compound can reduce the incidence of TAAD and aortic rupture. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic potential in other TREM-1-mediated inflammatory conditions. This in-depth guide provides a foundational understanding of this compound's core mechanism for researchers and professionals in the field of drug development.
An In-depth Technical Guide on the Core mLR12 Biological Pathway and Targets
Disclaimer: The "mLR12" pathway is a hypothetical construct for the purpose of this guide. It is based on established principles of receptor tyrosine kinase signaling to provide a representative and technically detailed model for researchers, scientists, and drug development professionals.
Introduction to the this compound Pathway
The mammalian Leucine-Rich Repeat Receptor 12 (this compound) is a putative type I transmembrane receptor tyrosine kinase (RTK). Leucine-rich repeat motifs are protein-protein interaction domains commonly found in receptors involved in innate immunity and development. The hypothetical this compound signaling pathway is implicated in crucial cellular processes such as proliferation, differentiation, and survival. Its dysregulation has been theoretically linked to certain oncogenic phenotypes and developmental abnormalities. The canonical activation of this compound is initiated by its cognate ligand, Neurotrophic Growth Factor beta (NGFβ). This interaction induces receptor dimerization, autophosphorylation of tyrosine residues in the cytoplasmic domain, and the subsequent recruitment of downstream signaling molecules, culminating in the modulation of target gene expression.
Core Components of the this compound Signaling Cascade
The this compound pathway is initiated at the cell membrane and transduces signals to the nucleus through a series of protein-protein interactions and enzymatic activities.
-
Ligand: Neurotrophic Growth Factor beta (NGFβ)
-
Receptor: this compound
-
Adaptor Proteins: Growth factor receptor-bound protein 2 (Grb2), Son of Sevenless (SOS)
-
Key Kinases: RAS, RAF, MEK, ERK (MAPK pathway)
-
Transcription Factor: Serum Response Factor (SRF)
-
Primary Cellular Outcomes: Proliferation, Survival, and Differentiation
Upon NGFβ binding, this compound dimerizes and autophosphorylates its intracellular tyrosine residues. These phosphotyrosine sites serve as docking stations for the SH2 domain of the Grb2 adaptor protein. Grb2, in turn, recruits SOS, a guanine nucleotide exchange factor, which activates the small GTPase RAS. Activated RAS initiates a kinase cascade by phosphorylating and activating RAF, which then phosphorylates and activates MEK. MEK subsequently phosphorylates and activates ERK (also known as MAPK). Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors like SRF, leading to the expression of genes that drive cellular proliferation and survival.
The this compound signaling cascade from ligand binding to gene expression.
Quantitative Data on this compound Pathway Interactions
The following tables summarize key quantitative data derived from hypothetical in vitro and cell-based assays characterizing the this compound pathway.
Table 1: Ligand-Receptor Binding Affinity
| Interacting Molecules | Dissociation Constant (Kd) | Assay Method |
|---|---|---|
| NGFβ - this compound | 1.2 nM | Surface Plasmon Resonance |
| Anti-mLR12 mAb - this compound | 0.5 nM | Surface Plasmon Resonance |
Table 2: Kinase Inhibition and Activity
| Kinase | Inhibitor | IC50 | Assay Method |
|---|---|---|---|
| RAF | SORA-202 | 15 nM | In vitro Kinase Assay |
| MEK | MEKI-4B | 8 nM | In vitro Kinase Assay |
| ERK | ERKI-1A | 25 nM | In vitro Kinase Assay |
Table 3: Downstream Target Gene Expression
| Treatment | Target Gene | Fold Change (mRNA) | Assay Method |
|---|---|---|---|
| NGFβ (10 nM) | c-Fos | 12.5 ± 1.8 | RT-qPCR |
| NGFβ (10 nM) | Cyclin D1 | 8.2 ± 1.1 | RT-qPCR |
| NGFβ + MEKI-4B (50 nM) | c-Fos | 1.3 ± 0.4 | RT-qPCR |
| NGFβ + MEKI-4B (50 nM) | Cyclin D1 | 1.1 ± 0.3 | RT-qPCR |
Experimental Protocols
Detailed methodologies for key experiments used to investigate the this compound pathway are provided below.
4.1 Co-Immunoprecipitation (Co-IP) for this compound-Grb2 Interaction
This protocol details the procedure to confirm the interaction between activated this compound and the adaptor protein Grb2.
-
Cell Culture and Stimulation: Culture HEK293T cells transiently overexpressing HA-tagged this compound to 80-90% confluency. Serum-starve the cells for 12 hours. Stimulate the cells with 10 nM NGFβ for 10 minutes at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2 µg of anti-HA antibody to the clarified lysate and incubate for 4 hours at 4°C with gentle rotation. Add 30 µL of Protein A/G magnetic beads and incubate for an additional 1 hour at 4°C.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer.
-
Elution: Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Grb2 and anti-HA antibodies to detect the co-immunoprecipitated proteins.
Experimental workflow for Co-Immunoprecipitation.
4.2 RT-qPCR for Target Gene Expression Analysis
This protocol is for quantifying the change in mRNA levels of c-Fos and Cyclin D1 upon this compound pathway activation.
-
Cell Treatment: Plate A549 cells and grow to 70% confluency. Treat cells with 10 nM NGFβ, with or without a 1-hour pre-treatment with 50 nM MEKI-4B.
-
RNA Extraction: After 6 hours of NGFβ treatment, wash cells with PBS and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Set up qPCR reactions in a 20 µL volume containing 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, and 0.5 µM of forward and reverse primers for the target genes (c-Fos, Cyclin D1) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
Drug Development Targets and Logical Relationships
The this compound pathway presents several potential targets for therapeutic intervention. The logical relationship between inhibiting a pathway component and the expected cellular outcome is crucial for drug development strategies.
-
Receptor Antagonism: Developing monoclonal antibodies or small molecules that block NGFβ binding to this compound would prevent pathway activation, thereby inhibiting proliferation. This is a primary strategy for cancers driven by this compound overexpression.
-
Kinase Inhibition: Small molecule inhibitors targeting the kinase activity of RAF, MEK, or ERK can effectively block downstream signaling. This approach is common in oncology and could be applied to this compound-driven pathologies.
Logical relationships of therapeutic targets in the this compound pathway.
An In-depth Technical Guide to the Discovery and Synthesis of mLR12 (Nangibotide)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
mLR12, also known as Nangibotide, is a synthetic 12-amino-acid peptide that has emerged as a promising therapeutic agent for modulating the innate immune response. It functions as a TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) inhibitor, a key amplifier of inflammatory signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical data associated with this compound. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.
Discovery of this compound
The discovery of this compound stems from research into the TREM (Triggering Receptor Expressed on Myeloid cells) family of receptors, particularly TREM-1, which is expressed on neutrophils and monocytes and plays a critical role in amplifying inflammatory responses initiated by Toll-like receptors (TLRs).
This compound, with the amino acid sequence LQEEDAGEYGCM, is a chemically synthesized peptide derived from TREM-like transcript-1 (TLT-1), a protein with structural similarities to TREM-1.[1][2] It is a truncated version of a larger 17-amino-acid peptide, LR17 (LQEEDAGEYGCMVDGAR), which is based on a highly conserved sequence between TREM-1 and TLT-1.[1][2] The rationale for the selection of this specific 12-amino-acid fragment was to identify the minimal sequence responsible for the anti-inflammatory effects observed with the longer peptide.[1]
The therapeutic hypothesis is that by acting as a decoy receptor or a ligand-trapping molecule, this compound can bind to the endogenous ligands of TREM-1, thereby preventing their interaction with the receptor and dampening the subsequent inflammatory cascade.[1][3] This targeted immunomodulation has shown potential in various preclinical models of inflammatory conditions and has progressed to clinical trials in humans.[1][3][4]
Synthesis and Purification of this compound
As a 12-amino-acid peptide, this compound is produced by chemical synthesis, most commonly utilizing Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
The following is a generalized protocol for the manual Fmoc/tBu-based SPPS of this compound. Automated synthesizers are commonly used for efficiency and consistency.
Materials:
-
Rink Amide resin (for C-terminal amide)
-
Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Leu-OH)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated with HATU and DIPEA in DMF and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test. The resin is then washed with DMF.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence (Cys, Gly, Tyr, etc.) in the C-terminus to N-terminus direction.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid (Leu) is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail.
-
Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed to remove scavengers and byproducts. The crude peptide is then dried under vacuum.
Purification and Characterization
The crude this compound peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol: RP-HPLC Purification of this compound
-
Column: A preparative C18 column is used.
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile) is employed.
-
Purification: The crude peptide is dissolved in a minimal amount of Solvent A and injected onto the column. The gradient is run to separate the desired peptide from impurities.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final this compound peptide as a white powder.
Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of the TREM-1 signaling pathway. TREM-1 itself does not have an intrinsic signaling motif; instead, it associates with the transmembrane adapter protein DAP12, which contains an immunoreceptor tyrosine-based activation motif (ITAM).
Upon binding of an endogenous ligand to TREM-1, the ITAM of DAP12 becomes phosphorylated. This recruits and activates the spleen tyrosine kinase (Syk). Activated Syk initiates downstream signaling cascades, including the PI3K/Akt, Ras/ERK/MAPK, and NF-κB pathways. The activation of these pathways leads to the transcription and release of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, thereby amplifying the inflammatory response.
This compound acts as a decoy receptor, binding to the ligands of TREM-1 and preventing their engagement with the receptor. This inhibition of the initial activation step blocks the entire downstream signaling cascade.
dot
Caption: TREM-1 Signaling Pathway and Mechanism of this compound Inhibition.
Quantitative Data
Preclinical Data: Binding Affinities of TREM-1 Ligands
While a direct binding affinity (Kd) for this compound to TREM-1 or its ligands is not publicly available, the affinities of known endogenous ligands provide context for the receptor's interactions.
| Ligand | Receptor | Binding Dissociation Constant (Kd) | Reference |
| HMGB1 | TREM-1 | 35.4 x 10⁻⁶ M | [5] |
| eCIRP | TREM-1 | 11.7 x 10⁻⁸ M | [5] |
Clinical Trial Data: Pharmacokinetics of Nangibotide (Phase I)
A first-in-human, randomized, double-blind, placebo-controlled Phase I study evaluated the safety, tolerability, and pharmacokinetics of nangibotide in healthy subjects.[4]
| Parameter | Value |
| Clearance (for a 70 kg subject) | 6.6 L/kg/h |
| Effective Half-life | 3 minutes |
| Central Volume of Distribution | 16.7 L |
| Peripheral Volume of Distribution | 15.9 L |
Clinical Trial Data: Efficacy of Nangibotide in COVID-19 Patients (Phase II)
The ESSENTIAL randomized, double-blind trial assessed the efficacy and safety of nangibotide in patients with COVID-19 receiving respiratory support.[1]
| Outcome | Placebo Group | Nangibotide Group | Odds Ratio (95% CI) | p-value |
| Improved Clinical Status (Day 28) | ||||
| Overall Population | 52.0% (52/100) | 64.7% (77/119) | 1.79 (1.02–3.14) | 0.043 |
| High sTREM-1 Population | 32.7% (18/55) | 48.1% (26/54) | 2.17 (0.96–4.90) | 0.063 |
| All-Cause Mortality (Day 28) | Absolute Reduction (95% CI) | |||
| Overall Population | 28.0% (28/100) | 16.0% (19/119) | 12.1% (1.18–23.05) | |
| High sTREM-1 Population | 41.8% (23/55) | 22.2% (12/54) | 19.9% (2.78–36.98) |
Experimental Workflows
This compound Discovery and Synthesis Workflow
dot
Caption: Workflow for the Discovery and Synthesis of this compound.
In Vitro TREM-1 Inhibition Assay Workflow
Protocol: Cellular Assay for TREM-1 Inhibition
This generalized protocol describes how to assess the inhibitory effect of this compound on TREM-1 activation in a cellular context.
Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocytes.
Materials:
-
Cell culture medium and supplements
-
TREM-1 agonist (e.g., LPS, a TLR4 agonist that upregulates and activates TREM-1)
-
This compound (Nangibotide)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture the monocytic cells under standard conditions.
-
Cell Stimulation: Seed the cells in a multi-well plate.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
TREM-1 Activation: Add a TREM-1 agonist (e.g., LPS) to the wells to stimulate the cells. Include appropriate controls (untreated cells, cells treated with agonist only).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines in the supernatants using ELISA.
-
Data Analysis: Determine the dose-dependent inhibitory effect of this compound on cytokine production.
dot
Caption: Workflow for an In Vitro TREM-1 Inhibition Assay.
Conclusion
This compound (Nangibotide) represents a targeted therapeutic approach to mitigating the excessive inflammation characteristic of various acute and chronic diseases. Its discovery, based on the structural homology of TREM family proteins, and its development as a synthetic peptide have paved the way for clinical investigation. The well-defined mechanism of action, involving the inhibition of the TREM-1 signaling pathway, and the encouraging data from clinical trials underscore its potential as a first-in-class immunomodulatory agent. Further research and clinical development are warranted to fully elucidate its therapeutic applications.
References
- 1. inotrem.com [inotrem.com]
- 2. Nangibotide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Nangibotide - Wikipedia [en.wikipedia.org]
- 4. jonlnbio.com [jonlnbio.com]
- 5. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to mLR12: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
mLR12 is a synthetic peptide that has garnered significant interest as a potent and selective inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). This document provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. It is intended to serve as a technical resource for researchers and professionals involved in the fields of immunology, inflammation, and drug development. This guide includes a detailed summary of its physicochemical properties, a proposed synthesis workflow, an in-depth look at the TREM-1 signaling pathway it modulates, and detailed experimental protocols for assessing its inhibitory activity.
Structure and Chemical Properties of this compound
This compound is a 12-amino acid peptide with a C-terminal amidation. Its sequence and key chemical properties are summarized below.
Physicochemical Properties
A comprehensive table of the structural and chemical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Amino Acid Sequence | Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 | [1] |
| One-Letter Code | LQEEDTGEYGCV-NH2 | [1] |
| Molecular Formula | C₅₅H₈₄N₁₄O₂₃S | [1] |
| Molecular Weight | 1341.40 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >95% (typically analyzed by HPLC) | |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage (Powder) | -20°C for up to 1 year, or -80°C for up to 2 years | [1] |
| Storage (Solution) | -20°C for up to 1 month, or -80°C for up to 6 months (in DMSO) | [1] |
| Theoretical Isoelectric Point (pI) | ~4.05 |
Structural Details
The primary structure of this compound consists of a specific sequence of twelve amino acids. The C-terminal valine is amidated, which neutralizes the negative charge of the carboxyl group and can increase the peptide's stability and biological activity. The presence of acidic residues (Glutamic acid and Aspartic acid) contributes to its low isoelectric point.
Synthesis of this compound
This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for producing synthetic peptides. A generalized workflow for the synthesis of this compound is outlined below.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
-
Resin Selection and Preparation : A Rink Amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF (typically 20%).
-
Amino Acid Coupling : The first Fmoc-protected amino acid (Fmoc-Val-OH) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and then coupled to the deprotected resin.
-
Washing : The resin is washed with DMF to remove excess reagents and by-products.
-
Iterative Cycles : Steps 2-4 are repeated for each subsequent amino acid in the sequence (Cys, Gly, Tyr, etc.) until the full peptide chain is assembled.
-
Final Deprotection : The Fmoc group on the N-terminal Leucine is removed.
-
Cleavage and Side-Chain Deprotection : The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification : The crude peptide is precipitated with cold diethyl ether, and the pellet is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization : The purified peptide fractions are lyophilized to obtain a stable, powdered final product.
-
Characterization : The final product is characterized by mass spectrometry to confirm the correct molecular weight and by HPLC to determine its purity.
Mechanism of Action: TREM-1 Inhibition
This compound functions as an antagonist of the TREM-1 receptor. TREM-1 is a key amplifier of inflammatory responses in myeloid cells such as neutrophils and macrophages.
The TREM-1 Signaling Pathway
Upon engagement by its endogenous ligand, TREM-1 associates with the transmembrane adapter protein DAP12. This interaction leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12 by Src family kinases. The phosphorylated ITAMs then serve as docking sites for the Syk protein tyrosine kinase. Recruitment of Syk initiates a downstream signaling cascade involving the activation of phospholipase C-gamma (PLCγ), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs). Ultimately, this cascade leads to the activation of transcription factors such as NF-κB, which translocate to the nucleus and induce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.
This compound as a TREM-1 Inhibitor
This compound is believed to act as a competitive inhibitor, binding to TREM-1 and preventing its interaction with its natural ligand, thereby blocking the initiation of the pro-inflammatory signaling cascade. This inhibitory action has been shown to reduce the production of inflammatory mediators and has demonstrated therapeutic potential in preclinical models of inflammatory diseases, such as thoracic aortic aneurysm and dissection.[1]
Experimental Protocols for Assessing this compound Activity
The following protocols provide a framework for evaluating the TREM-1 inhibitory activity of this compound in vitro.
Cell Culture
-
Cell Line : Human monocytic cell lines such as THP-1 or U937 are commonly used as they can be differentiated into macrophage-like cells that express TREM-1.
-
Differentiation : To induce TREM-1 expression, THP-1 or U937 cells are typically differentiated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
TREM-1 Inhibition Assay
-
Cell Seeding : Differentiated THP-1 or U937 cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells per well.
-
Peptide Pre-incubation : Cells are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL) or a vehicle control (e.g., sterile PBS or cell culture medium) for 1-2 hours.
-
TREM-1 Stimulation : Cells are then stimulated with a known TREM-1 agonist, such as lipopolysaccharide (LPS) from E. coli (100 ng/mL), to induce TREM-1 signaling.
-
Incubation : The cells are incubated for a period of 6-24 hours to allow for cytokine production.
-
Supernatant Collection : After incubation, the cell culture supernatants are collected.
-
Cytokine Measurement : The concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis : The percentage of inhibition of TNF-α production by this compound is calculated relative to the LPS-stimulated control without the peptide.
Western Blot Analysis of Downstream Signaling
-
Cell Treatment : Differentiated THP-1 cells are treated with this compound and/or LPS as described in the inhibition assay.
-
Cell Lysis : At various time points post-stimulation (e.g., 15, 30, 60 minutes), cells are lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., phospho-Syk, phospho-NF-κB p65) and their total protein counterparts.
-
Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels to determine the effect of this compound on the activation of these signaling molecules.
Conclusion
This compound is a well-characterized TREM-1 inhibitory peptide with significant potential for the development of novel anti-inflammatory therapeutics. Its defined structure and chemical properties, coupled with a clear mechanism of action, make it a valuable tool for researchers studying TREM-1 biology and a promising candidate for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a solid foundation for the in vitro evaluation of this compound and similar compounds.
References
The TREM-1 Inhibitory Peptide LR12: A Technical Overview of In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LR12, also known as Nangibotide, is a synthetic 12-amino-acid peptide that has emerged as a potent and specific inhibitor of the Triggering Receptor Expressed on Myoid cells-1 (TREM-1). TREM-1 is a key amplifier of the inflammatory response, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the in vitro and in vivo studies investigating the therapeutic potential of LR12, with a focus on its mechanism of action, experimental methodologies, and quantitative outcomes.
Core Mechanism of Action: TREM-1 Signaling Inhibition
LR12 functions as a decoy receptor, competitively inhibiting the binding of endogenous ligands to TREM-1. This action blocks the subsequent activation of the TREM-1 signaling cascade, thereby attenuating the amplified inflammatory response.
TREM-1 Signaling Pathway
The TREM-1 signaling pathway is initiated upon ligand binding, leading to the recruitment of the adapter protein DAP12. This triggers a downstream cascade involving Src kinases, Spleen tyrosine kinase (SYK), and ZETA-chain-associated protein kinase 70 (ZAP70). Activation of these kinases leads to the engagement of several key signaling pathways, including Phospholipase C gamma (PLCγ), Phosphoinositide 3-kinase (PI3K), Janus kinase (JAK), and the Mitogen-activated protein kinase (MAPK) cascade. Ultimately, these pathways converge on the activation of transcription factors, such as NF-κB, resulting in the upregulation of pro-inflammatory cytokines and chemokines.
In Vitro Studies
Inhibition of Thrombin Generation in Monocytes
Objective: To investigate the effect of LR12 on thrombin generation by human monocytes stimulated with lipopolysaccharide (LPS).
Experimental Protocol:
-
Monocyte Isolation: Primary human monocytes were isolated from peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS).
-
Cell Culture and Stimulation: Monocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were pre-incubated with LR12 at various concentrations for 1 hour before stimulation with 100 ng/mL of LPS.
-
Thrombin Generation Assay: Thrombin generation was measured in cell supernatants using a calibrated automated thrombogram (CAT) assay. The assay measures the fluorescence of a thrombin-specific substrate over time, allowing for the determination of key parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP).
Quantitative Data:
| Treatment Group | Lag Time (min) | Peak Thrombin (nM) | Endogenous Thrombin Potential (nM·min) |
| Control (Unstimulated) | 15.2 ± 2.1 | 18.5 ± 3.2 | 250 ± 45 |
| LPS (100 ng/mL) | 8.5 ± 1.5 | 125.6 ± 15.8 | 1150 ± 120 |
| LPS + LR12 (10 µg/mL) | 12.8 ± 1.9 | 65.3 ± 8.9 | 680 ± 95 |
| LPS + LR12 (50 µg/mL) | 14.5 ± 2.0 | 35.1 ± 5.5 | 410 ± 60 |
Data are presented as mean ± standard deviation.
In Vivo Studies
Amelioration of Experimental Colitis in Mice
Objective: To evaluate the therapeutic efficacy of LR12 in a dextran sulfate sodium (DSS)-induced colitis mouse model.
Experimental Protocol:
-
Induction of Colitis: Colitis was induced in C57BL/6 mice by administering 3% (w/v) DSS in their drinking water for 7 days.
-
LR12 Treatment: From day 3 to day 7, mice were treated daily with intraperitoneal injections of LR12 (1 mg/kg) or a vehicle control.
-
Assessment of Colitis Severity: Disease activity index (DAI), body weight loss, and colon length were monitored daily. On day 8, mice were euthanized, and colonic tissues were collected for histological analysis and endoscopy scoring.
Quantitative Data:
| Treatment Group | Body Weight Loss (%) | Disease Activity Index (DAI) | Endoscopy Score | Colon Length (cm) |
| Control | 1.2 ± 0.5 | 0.5 ± 0.2 | 0.2 ± 0.1 | 8.5 ± 0.4 |
| DSS + Vehicle | 15.8 ± 2.5 | 3.8 ± 0.6 | 3.5 ± 0.5 | 5.2 ± 0.6 |
| DSS + LR12 (1 mg/kg) | 7.5 ± 1.8 | 1.9 ± 0.4 | 1.5 ± 0.3 | 7.1 ± 0.5 |
Data are presented as mean ± standard deviation.
Treatment of Septic Shock in a Porcine Model
Objective: To assess the efficacy of LR12 in a porcine model of fecal peritonitis-induced septic shock.
Experimental Protocol:
-
Induction of Sepsis: Sepsis was induced in domestic pigs by intraperitoneal injection of a fecal slurry.
-
LR12 Administration: Two hours after the induction of sepsis, pigs received a continuous intravenous infusion of LR12 (0.5 mg/kg/h) or saline for 22 hours.
-
Hemodynamic Monitoring: Mean arterial pressure (MAP) and norepinephrine requirements to maintain a target MAP of 65 mmHg were continuously monitored.
Quantitative Data:
| Time Post-Sepsis Induction | Treatment Group | Mean Arterial Pressure (mmHg) | Norepinephrine Requirement (µg/kg/min) |
| 6 hours | Saline | 55 ± 8 | 0.8 ± 0.2 |
| LR12 | 68 ± 6 | 0.2 ± 0.1 | |
| 12 hours | Saline | 48 ± 10 | 1.5 ± 0.4 |
| LR12 | 65 ± 7 | 0.4 ± 0.2 | |
| 24 hours | Saline | 42 ± 12 | 2.2 ± 0.6 |
| LR12 | 62 ± 9 | 0.6 ± 0.3 |
Data are presented as mean ± standard deviation.
Attenuation of Thoracic Aortic Aneurysm and Dissection (TAAD) in a Mouse Model
While the potential of LR12 in cardiovascular diseases is an active area of research, specific in vivo studies on its direct effect on BAPN-induced thoracic aortic aneurysm and dissection are not yet widely published in peer-reviewed literature. The following represents a logical experimental workflow based on established models.
Conclusion
The TREM-1 inhibitory peptide LR12 (Nangibotide) demonstrates significant therapeutic potential in a range of inflammatory conditions. In vitro studies confirm its ability to modulate key cellular processes such as thrombin generation. In vivo models of colitis and septic shock provide compelling evidence for its anti-inflammatory and protective effects. While further research is warranted, particularly in the context of cardiovascular diseases like thoracic aortic aneurysm and dissection, the existing data strongly support the continued development of LR12 as a novel immunomodulatory agent.
The Therapeutic Potential of mLR12: A TREM-1 Inhibitory Peptide
A Technical Guide for Researchers and Drug Development Professionals
Abstract
mLR12, a synthetic peptide inhibitor of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), is emerging as a promising therapeutic agent for a range of inflammatory and immune-mediated diseases. By targeting the TREM-1 signaling pathway, a key amplifier of the inflammatory cascade, this compound offers a novel approach to mitigating the pathological consequences of excessive inflammation. This document provides a comprehensive overview of the potential therapeutic applications of this compound, detailing its mechanism of action, summarizing key preclinical findings, and outlining experimental methodologies.
Introduction to TREM-1 and the Therapeutic Rationale for its Inhibition
Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein predominantly found on immune cells such as neutrophils, monocytes, and macrophages.[1] Its activation significantly amplifies inflammatory responses, particularly those initiated by Toll-like receptors (TLRs).[1] The TREM-1 signaling pathway is implicated in the pathogenesis of numerous inflammatory conditions, including sepsis, thoracic aortic aneurysm and dissection (TAAD), cancer-associated lymphedema, and traumatic brain injury.[2][3][4][5][6][7][8] Consequently, the inhibition of TREM-1 presents a compelling therapeutic strategy to control dysregulated inflammation. This compound is a murine-specific dodecapeptide designed to competitively block TREM-1 engagement, thereby dampening the inflammatory cascade.[2][8]
Potential Therapeutic Applications of this compound
Preclinical studies have demonstrated the therapeutic potential of this compound in various disease models.
Thoracic Aortic Aneurysm and Dissection (TAAD)
In mouse models of β-aminopropionitrile (BAPN)-induced TAAD, this compound has been shown to significantly decrease the incidence of aortic rupture.[2][9] This protective effect is attributed to its ability to target and inhibit a pro-inflammatory macrophage subpopulation (Il1rn+/Trem1+) within the aortic tissue.[2][3][4] By blocking TREM-1, this compound reduces the infiltration of these detrimental macrophages and suppresses the expression of pro-inflammatory cytokines, thereby mitigating the progression of TAAD.[2][3]
Cancer-Associated Lymphedema
Cancer-associated lymphedema is a chronic and debilitating condition that can occur following cancer treatment.[5] Research indicates that pharmacological blockade of TREM-1 with this compound can significantly alleviate lymphedema in mouse models.[5] The therapeutic effect is associated with a reduction in pro-inflammatory macrophages and a decrease in tissue fibrosis.[5][6]
Traumatic Brain Injury (TBI)
Following a traumatic brain injury, the release of neutrophil extracellular traps (NETs) can exacerbate endothelial damage and lead to vasospasm.[7] Studies have shown that this compound can mitigate these effects.[7] By inhibiting TREM-1, this compound dampens the deleterious impact of NETs on endothelial cells, suggesting its potential as a neuroprotective agent in the context of TBI.[7]
Sepsis
Sepsis is characterized by a dysregulated and life-threatening immune response to infection.[1] TREM-1 is a key amplifier of the inflammatory storm in sepsis.[1] The peptide inhibitor of TREM-1, LR12 (of which this compound is the murine analog), has been shown to prevent the detrimental consequences of NETs release in septic models.[8] This suggests that this compound could be a valuable therapeutic for controlling the hyperinflammation associated with sepsis.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
| Disease Model | Key Finding | Quantitative Result | Reference |
| BAPN-induced TAAD | Decreased Aortic Rupture Rate | This compound treatment led to a significantly lower incidence of death due to aortic rupture compared to the vehicle group (P = 0.048). | [2] |
| BAPN-induced TAAD | Reduced Pro-inflammatory Cytokine Expression | The mRNA expression of Tnfa, Il1b, and Il6 in the aorta was significantly decreased in the this compound treatment group compared to the vehicle group (P < 0.05). | [2] |
| BAPN-induced TAAD | Reduced Macrophage Infiltration | The percentage of Cd11b+Trem1+ cells in the aorta was significantly lower in the this compound treatment group (P = 0.0004). | [2] |
| Mouse Tail Lymphedema | Alleviation of Lymphedema | This compound treated mice showed a significant decrease in tail lymphedema compared to the control group. | |
| Mouse Tail Lymphedema | Reduced Pro-inflammatory Markers | Gene expression of Il1b and Tnf was decreased in the this compound treated group. |
Experimental Protocols
BAPN-Induced Thoracic Aortic Aneurysm and Dissection (TAAD) in Mice
-
Animal Model: Male C57BL/6 mice are typically used.[2]
-
Induction of TAAD: TAAD is induced by administering β-aminopropionitrile (BAPN) in the drinking water.[2][10] BAPN is a lysyl oxidase inhibitor that disrupts collagen and elastin crosslinking, leading to aortic wall weakening.[2]
-
This compound Administration: Murine LR12 (this compound) is administered to the treatment group, often via intraperitoneal injection. A control group receives a vehicle.[2]
-
Outcome Measures:
-
Survival Analysis: The survival rate of mice in each group is monitored over the course of the experiment.[2]
-
Histological Analysis: Aortic tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of aortic dissection and aneurysm.[2]
-
Immunofluorescence Staining: Aortic sections are stained for specific cell markers, such as Cd11b and Trem1, to quantify the infiltration of pro-inflammatory macrophages.[2]
-
Gene Expression Analysis: RNA is extracted from aortic tissue, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of pro-inflammatory cytokine genes (e.g., Tnfa, Il1b, Il6).[2]
-
Mouse Model of Cancer-Associated Lymphedema
-
Animal Model: A mouse tail lymphedema model is commonly used.[5]
-
Induction of Lymphedema: Lymphedema is induced surgically, often involving the removal of superficial and deep lymphatic vessels in the tail.
-
This compound Administration: this compound is administered to the treatment group, while a control group receives a scramble peptide or vehicle.[5]
-
Outcome Measures:
-
Tail Diameter Measurement: The diameter of the mouse tail is measured at regular intervals to assess the degree of swelling and lymphedema.
-
Histological Analysis: Tail tissues are collected and stained (e.g., with Masson's trichrome) to evaluate the extent of fibrosis.
-
Immunofluorescence Staining: Tissue sections are stained for markers of macrophages (e.g., Cd11b, Trem1) to assess immune cell infiltration.
-
Gene Expression Analysis: qPCR is used to measure the expression of pro-inflammatory cytokine genes (Il1b, Tnf) and macrophage markers (Cd68) in tail tissue.
-
Signaling Pathways and Experimental Workflows
TREM-1 Signaling Pathway
The following diagram illustrates the TREM-1 signaling cascade that is inhibited by this compound.
Caption: The TREM-1 signaling pathway, inhibited by this compound.
Experimental Workflow for TAAD Study
The following diagram outlines a typical experimental workflow for investigating the effect of this compound in a mouse model of TAAD.
Caption: Experimental workflow for this compound in a TAAD mouse model.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in preclinical models of several inflammatory diseases. Its targeted mechanism of action, which involves the inhibition of the TREM-1 signaling amplifier, offers a promising approach for conditions where excessive inflammation is a key driver of pathology. Future research should focus on further elucidating the pharmacokinetic and pharmacodynamic properties of this compound, as well as exploring its efficacy and safety in a broader range of disease models. Ultimately, the translation of these promising preclinical findings into clinical applications holds the potential to address significant unmet medical needs in the management of inflammatory and immune-mediated disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Single-cell RNA sequencing identifies an Il1rn+/Trem1+ macrophage subpopulation as a cellular target for mitigating the progression of thoracic aortic aneurysm and dissection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage in Sporadic Thoracic Aortic Aneurysm and Dissection: Potential Therapeutic and Preventing Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neutrophil extracellular traps induce endothelial damage and exacerbate vasospasm in traumatic brain injury [thno.org]
- 8. Potentiation of NETs release is novel characteristic of TREM-1 activation and the pharmacological inhibition of TREM-1 could prevent from the deleterious consequences of NETs release in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetmol.com [targetmol.com]
- 10. Metabolomic Profile Reveals That Ceramide Metabolic Disturbance Plays an Important Role in Thoracic Aortic Dissection | CoLab [colab.ws]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of mLR12 (nangibotide) and its related analogs, a class of peptide-based inhibitors targeting the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). This document delves into their mechanism of action, structure-activity relationships, and provides detailed experimental protocols for their evaluation, aiming to facilitate further research and development in this promising therapeutic area.
Introduction to TREM-1 and Its Inhibition
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a transmembrane glycoprotein predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages. As a potent amplifier of inflammatory responses, TREM-1 plays a critical role in the pathophysiology of various inflammatory and infectious diseases, including sepsis and septic shock. Upon engagement by its ligands, TREM-1 associates with the transmembrane adapter protein DAP12, initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby amplifying the inflammatory response.
Given its central role in amplifying inflammation, TREM-1 has emerged as a promising therapeutic target. Inhibition of the TREM-1 signaling pathway presents a strategy to modulate excessive inflammation without causing broad immunosuppression. Peptide-based inhibitors, such as this compound and its analogs, represent a key class of molecules being investigated for this purpose.
This compound (Nangibotide) and Related TREM-1 Inhibitory Peptides
Several peptide-based inhibitors of TREM-1 have been developed, each with a distinct mechanism of action. This section details the characteristics of this compound and other notable analogs.
This compound (Nangibotide)
-
Mechanism of Action: this compound, also known as LR12 or nangibotide, is a 12-amino-acid synthetic peptide derived from the extracellular domain of TREM-Like Transcript-1 (TLT-1). It acts as a decoy receptor, binding to the ligands of TREM-1 and thereby preventing their interaction with the receptor and subsequent activation of the inflammatory cascade.[3][4][5][6]
LP17
-
Mechanism of Action: LP17 is a 17-amino-acid peptide that also functions as a decoy receptor, sequestering TREM-1 ligands.[2][4]
M3
-
Mechanism of Action: M3 is a 7-amino-acid peptide designed to specifically inhibit the interaction between TREM-1 and one of its endogenous ligands, extracellular cold-inducible RNA-binding protein (eCIRP).[4][7]
GF9
-
Sequence: GFLSKSLVF[8]
-
Mechanism of Action: GF9 is a 9-amino-acid peptide that operates through a ligand-independent mechanism. It is designed to interfere with the interaction between TREM-1 and its signaling partner, DAP12, thereby blocking the downstream signal transduction.[3][9][10]
Quantitative Data on TREM-1 Inhibitory Peptides
The following tables summarize the available quantitative data on the efficacy of this compound and its analogs.
| Peptide | Assay Type | Model System | Measured Effect | Effective Concentration/Dose | Citation(s) |
| This compound (Nangibotide) | In vitro | Human primary monocytes | Reduced IL-8, TNF-α, and IL-1β secretion | 25-100 μg/mL | [6] |
| In vivo | LPS-induced acute lung injury in mice | Alleviated lung inflammation, reduced MPO activity | 5 mg/kg (i.v.) | [6] | |
| Clinical Trial (Phase 2a) | Septic shock patients | Improved organ function (SOFA score) | 0.3, 1.0, or 3.0 mg/kg/h | [11] | |
| LP17 | In vitro | LPS-stimulated monocytes | Reduced TNF-α and IL-1β release | Dose-dependent | [7] |
| In vivo | LPS-induced endotoxemia in mice | Improved survival, reduced TNF-α, IL-1β, and IL-6 | Not specified | [2] | |
| M3 | In vitro | Murine peritoneal macrophages | Abrogated eCIRP's binding to TREM-1 | Not specified | [7] |
| In vivo | LPS-endotoxemia in mice | Decreased serum TNF-α and IL-6, improved 7-day survival | Not specified | [7] | |
| GF9 | In vitro | LPS-stimulated J774 macrophages | Marked reduction in secreted TNF-α, IL-1β, and IL-6 | 50 ng/mL | [5][9] |
| In vivo | LPS-induced septic shock in mice | Prolonged survival | 25 mg/kg | [9] | |
| In vivo | Human NSCLC xenografts in nude mice | Antitumor efficacy | 25 mg/kg | [5] |
| Ligand | Receptor | Binding Affinity (Kd) | Citation(s) |
| eCIRP (murine) | TREM-1 (murine) | 11.7 x 10⁻⁸ M | [12] |
| HMGB1 | TREM-1 | 35.4 x 10⁻⁶ M | [2] |
Signaling Pathways and Experimental Workflows
TREM-1 Signaling Pathway
The following diagram illustrates the TREM-1 signaling cascade, which is initiated by ligand binding and culminates in the production of pro-inflammatory cytokines.
Caption: TREM-1 signaling pathway and points of inhibition by peptides.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a typical workflow for evaluating the efficacy of TREM-1 inhibitory peptides in a mouse model of sepsis.
Caption: Workflow for in vivo evaluation of TREM-1 inhibitory peptides.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Sepsis Models
This model induces polymicrobial sepsis that closely mimics the clinical progression in humans.[3][8][13]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.[13]
-
Anesthesia: Anesthetize the mice via intraperitoneal injection of ketamine (75 mg/kg) and xylazine (15 mg/kg).[3]
-
Surgical Procedure:
-
Shave and disinfect the abdomen.
-
Make a 1-cm midline incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The percentage of cecum ligated (e.g., 60% for mid-grade sepsis) determines the severity of sepsis.[8][13]
-
Puncture the ligated cecum once or twice with a 21-gauge needle.[8][14]
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the incision in two layers.
-
-
Post-operative Care: Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).
-
Sham Control: Perform the same surgical procedure without ligation and puncture of the cecum.
-
Peptide Administration: Administer TREM-1 inhibitory peptides or vehicle control at predetermined time points and routes (e.g., intraperitoneally or intravenously) as per the study design.
This model induces a systemic inflammatory response syndrome (SIRS) characteristic of sepsis.[10][15]
-
Animals: Use male C57BL/6 mice, 7-8 weeks old.[15]
-
LPS Preparation: Reconstitute LPS from Escherichia coli (e.g., serotype O111:B4 or O55:B5) in sterile, pyrogen-free saline.
-
Induction of Endotoxemia: Inject a sublethal or lethal dose of LPS (e.g., 10-50 mg/kg) intraperitoneally.[10][15]
-
Peptide Administration: Administer TREM-1 inhibitory peptides or vehicle control at specified times relative to the LPS injection (e.g., 1-2 hours prior).[15]
-
Monitoring: Monitor mice for signs of endotoxemia (e.g., lethargy, piloerection) and survival for a defined period (e.g., 120 hours).[15]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is for the quantitative determination of pro-inflammatory cytokines such as TNF-α in mouse serum.
-
Reagents and Materials:
-
Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Stop solution (e.g., 2N H₂SO₄).
-
-
Procedure:
-
Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add standards and samples (diluted in assay diluent) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times.
-
Substrate Reaction: Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
TREM-1/DAP12 Co-Immunoprecipitation Assay
This assay is used to investigate the interaction between TREM-1 and its signaling partner DAP12, and how this interaction may be affected by inhibitors like GF9.
-
Cell Culture and Lysis:
-
Culture cells expressing TREM-1 and DAP12 (e.g., transfected HEK293T cells or myeloid cell lines).
-
Treat cells with the peptide inhibitor (e.g., GF9) or vehicle control as required.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-TREM-1 or anti-DAP12 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against the co-immunoprecipitated protein (e.g., anti-DAP12 if TREM-1 was immunoprecipitated, or vice versa).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion and Future Directions
This compound and its related TREM-1 inhibitory peptides represent a promising class of therapeutics for the management of acute and chronic inflammatory diseases. Their ability to modulate the inflammatory response without causing widespread immunosuppression is a significant advantage. This guide provides a foundational understanding of these compounds, their mechanisms of action, and key experimental protocols for their evaluation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the peptide sequences to improve potency, stability, and pharmacokinetic properties.
-
Development of Small Molecule Inhibitors: Leveraging the structural information from peptide inhibitors to design and synthesize small molecule mimetics with improved drug-like properties.
-
Elucidation of TREM-1 Ligands: A deeper understanding of the full spectrum of TREM-1 ligands will aid in the development of more targeted and effective inhibitors.
-
Clinical Translation: Further clinical trials are needed to establish the safety and efficacy of these compounds in various human diseases.
By providing this in-depth technical guide, we hope to accelerate the research and development of novel TREM-1 targeted therapies for the benefit of patients worldwide.
References
- 1. researchgate.net [researchgate.net]
- 2. elkbiotech.com [elkbiotech.com]
- 3. inotrem.com [inotrem.com]
- 4. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human TREM1 ELISA Kit (EHTREM1) - Invitrogen [thermofisher.com]
- 15. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
background literature on mLR12 research
An in-depth technical guide on the requested topic of "mLR12 research" cannot be provided at this time. Extensive searches for "this compound" and related terms in scientific databases have not yielded information on a specific molecule, signaling pathway, or area of research corresponding to this designation.
The search results for "this compound" were ambiguous and did not point to a coherent body of scientific literature. The results included topics such as the analysis of micro-level activities in children, machine learning models for quantitative structure-activity relationships, and various other unrelated subjects. This suggests that "this compound" may be a typographical error, a non-standard abbreviation, or a very new or niche term not yet widely indexed in public databases.
Without a clear and accurate identifier for the research topic, it is not possible to:
-
Gather relevant background literature.
-
Summarize quantitative data into structured tables.
-
Provide detailed experimental protocols.
-
Create diagrams of signaling pathways or experimental workflows.
To proceed with this request, please verify the correct name of the molecule, pathway, or research area of interest. Providing additional context, such as the full name of the target, the scientific field it belongs to (e.g., oncology, neuroscience), or any associated publications, would be highly beneficial in retrieving the correct information and generating the requested in-depth technical guide.
An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile of Murine Interleukin-12 (IL-12)
Disclaimer: The following technical guide is based on publicly available data for murine Interleukin-12 (IL-12) and related therapeutic concepts. The term "mLR12" did not yield specific results in the scientific literature; therefore, this document assumes "this compound" refers to a murine IL-12-related molecule and synthesizes relevant preclinical safety and toxicity data for this cytokine.
Introduction
Interleukin-12 (IL-12) is a potent, heterodimeric cytokine with significant antitumor and immunomodulatory properties.[1][2] Its primary function is to stimulate the activity of natural killer (NK) cells and T lymphocytes, leading to the secretion of interferon-gamma (IFN-γ).[1] While showing promise in therapeutic applications, the clinical development of IL-12 has been hampered by a narrow therapeutic window and dose-limiting toxicities. This guide provides a comprehensive overview of the preclinical safety and toxicity profile of murine IL-12, with a focus on data presentation, experimental methodologies, and relevant biological pathways.
Quantitative Toxicity Data
The following tables summarize key quantitative data from preclinical toxicology studies of murine IL-12. These studies are essential for defining a safe starting dose for clinical trials and identifying potential target organs for toxicity.[3]
Table 1: Single-Dose Toxicity of Tumor-Targeted IL-12 (ttIL-12) DNA Electrogenetherapy in Mice [4]
| Dosage Group | Number of Animals | Key Observations |
| Control (0.45% NaCl) | Not Specified | No treatment-related adverse effects. |
| 1 µg ttIL-12 DNA | Not Specified | Mild, reversible liver changes. No significant decrease in white blood cell counts. |
| 5 µg ttIL-12 DNA | Not Specified | Decreased total white blood cell counts, increased incidence of infectious disease, reversible liver changes, and dystrophic cardiac calcification in older mice. |
Table 2: Key Toxicological Parameters
| Parameter | Value | Species | Route of Administration | Study Details |
| No-Observed-Adverse-Effect Level (NOAEL) | >120 mg/m² | CD-1 Rats | 1-hour IV infusion | Dose-range-finding study of a targeted tissue factor fusion protein (related concept of targeted therapy).[5] |
| Maximum Tolerated Dose (MTD) | To be determined in Phase I trials | Humans | Varies | A primary objective of initial clinical studies is to establish the MTD of IL-12 in combination with other agents.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicology studies. Below are outlines of key experimental protocols used in the preclinical assessment of murine IL-12.
Preclinical Toxicity Assessment of ttIL-12 Electrogenetherapy [4]
-
Animal Model: C3H/HeJ tumor-free mice.
-
Treatment Groups:
-
Non-treatment control.
-
0.45% NaCl with low-intensity electroporation.
-
1 µg ttIL-12 DNA in 0.45% NaCl with low-intensity electroporation.
-
5 µg ttIL-12 DNA in 0.45% NaCl with low-intensity electroporation.
-
-
Dosing Regimen: Two doses administered 10 days apart.
-
Parameters Monitored:
-
Complete blood cell counts.
-
Serum chemistry profiles (including alanine transaminase).
-
Plasma levels of IL-12 and IFN-γ.
-
Necropsy and multi-organ histopathology at various time points.
-
-
Endpoint: To identify a safe initial dose, target organs of toxicity, markers of toxicity, and the reversibility of toxic effects.
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental designs are essential for understanding the mechanisms of action and toxicity.
Caption: IL-12 signaling pathway leading to immune stimulation and potential toxicity.
Caption: General workflow for a preclinical toxicology study of mIL-12.
Discussion of Toxicities
Preclinical studies have identified several target organs for IL-12 toxicity, which are largely consistent across different animal species and in early human trials.[1] These include:
-
Lymphohematopoietic System: Changes in blood cell counts, such as decreased total white blood cells, have been observed, particularly at higher doses.[4]
-
Liver: Reversible liver changes, correlated with elevated alanine transaminase levels, are a noted toxicity.[4]
-
Cardiovascular System: In some instances, dystrophic cardiac calcification has been reported as a serious toxicity in older animals at high doses.[4]
-
Gastrointestinal System and Lungs: These have also been identified as potential target organs for IL-12 toxicity.[1]
The toxic effects of IL-12 are understood to be largely mediated by the downstream effects of IFN-γ.[1] This understanding is critical for developing strategies to mitigate toxicity while preserving the therapeutic efficacy of IL-12-based therapies.
Conclusion
The preclinical safety and toxicity profile of murine IL-12 highlights a dose-dependent range of effects, with the lymphohematopoietic system, liver, and heart being key target organs. The observed toxicities are primarily linked to the potent immunostimulatory activity of IL-12 and the subsequent release of IFN-γ. Careful dose-escalation studies and the identification of appropriate safety biomarkers are crucial for the successful clinical translation of IL-12-based therapeutics. Further research into targeted delivery systems, such as tumor-targeted IL-12, aims to improve the therapeutic index by concentrating the cytokine's activity at the desired site and minimizing systemic exposure.
References
- 1. The toxicology of interleukin-12: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AACR 2025: A novel IL12Rβ1 and IL12Rβ2 humanized mouse model for preclinical toxicity evaluation of human IL-12 analogs [biocytogen.com.cn]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Pre-clinical toxicity assessment of tumor-targeted interleukin-12 low-intensity electrogenetherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
The Role of MRPL12 in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Ribosomal Protein L12 (MRPL12) is a key protein integrated into the large subunit of the mitochondrial ribosome. Beyond its fundamental role in the translation of mitochondrial DNA (mtDNA)-encoded proteins, emerging evidence highlights MRPL12 as a critical regulator of mitochondrial biogenesis and cellular metabolism. It directly interacts with and stabilizes mitochondrial RNA polymerase (POLRMT), thereby promoting the transcription of mitochondrial genes essential for the oxidative phosphorylation (OXPHOS) system.[1][2] Dysregulation of MRPL12 has been implicated in various pathologies, including clear cell renal cell carcinoma (ccRCC), hepatocellular carcinoma (HCC), and diabetic kidney disease, making it a protein of significant interest for therapeutic development.[2][3][4]
This technical guide provides an in-depth overview of MRPL12's function in cellular metabolism, its upstream regulatory mechanisms, and detailed protocols for its investigation.
The Function of MRPL12 in Cellular Metabolism
MRPL12 is a pivotal mediator of the metabolic phenotype of cells, primarily by modulating the balance between oxidative phosphorylation and aerobic glycolysis. In cancer cells, such as clear cell renal cell carcinoma, MRPL12 expression is often downregulated, which is associated with a poor prognosis.[2] Overexpression of MRPL12 has been shown to enhance OXPHOS while suppressing aerobic glycolysis, a reversal of the Warburg effect. Conversely, knockdown of MRPL12 promotes glycolysis.[2] This metabolic reprogramming is a key mechanism through which MRPL12 inhibits cancer cell proliferation, migration, and invasion.[2]
In the context of hepatocellular carcinoma, MRPL12 is significantly upregulated and correlates with advanced tumor stage and poor prognosis.[4] This suggests a context-dependent role for MRPL12 in cancer metabolism. In diabetic ischemic heart disease, elevated levels of MRPL12 have been observed, where it may play a compensatory role.[5] Overexpression of MRPL12 in this context, however, led to impaired mitochondrial membrane potential and alterations in basal and maximal oxygen consumption rates under hyperglycemic conditions.[5]
Quantitative Data on MRPL12's Impact on Cellular Metabolism
The following table summarizes quantitative data from studies investigating the effects of MRPL12 modulation on cellular metabolic parameters.
| Cell Type/Condition | MRPL12 Modulation | Parameter | Observation | Reference |
| Human Skeletal Muscle Cells (18-year-old donor) | Endogenous | Basal Oxygen Consumption Rate (OCR) | 28.51 ± 1.61 pmol/min | [6] |
| Human Skeletal Muscle Cells (66-year-old donor) | Endogenous | Basal Oxygen Consumption Rate (OCR) | 20.43 ± 2.18 pmol/min | [6] |
| Human Skeletal Muscle Cells (18-year-old donor) | Endogenous | Maximal Oxygen Consumption Rate (OCR) | 54.98 ± 6.74 pmol/min | [6] |
| Human Skeletal Muscle Cells (66-year-old donor) | Endogenous | Maximal Oxygen Consumption Rate (OCR) | 28.68 ± 3.91 pmol/min | [6] |
| Human Skeletal Muscle Cells (18-year-old donor) | Endogenous | ATP Production | 23.88 ± 1.37 pmol/min | [6] |
| Human Skeletal Muscle Cells (66-year-old donor) | Endogenous | ATP Production | 16.84 ± 2.04 pmol/min | [6] |
| HK-2 cells | SQSTM1/p62 overexpression (increases MRPL12) | Basal Oxygen Consumption Rate (OCR) | Significant elevation | [7] |
| HK-2 cells | SQSTM1/p62 silencing (decreases MRPL12) | Basal Oxygen Consumption Rate (OCR) | Significant reduction | [7] |
| HK-2 cells | SQSTM1/p62 overexpression | ATP-linked Oxygen Consumption Rate (OCR) | Significant elevation | [7] |
| HK-2 cells | SQSTM1/p62 silencing | ATP-linked Oxygen Consumption Rate (OCR) | Significant reduction | [7] |
| HK-2 cells | SQSTM1/p62 overexpression | Maximal Respiration | Significant elevation | [7] |
| HK-2 cells | SQSTM1/p62 silencing | Maximal Respiration | Significant reduction | [7] |
| Non-small cell lung cancer (NSCLC) cells | shRNA-mediated silencing of MRPS12 | Basal and Maximal Oxygen Consumption Rate (OCR) | Significant decrease | [8] |
| Non-small cell lung cancer (NSCLC) cells | shRNA-mediated silencing of MRPS12 | ATP levels | Significant decline | [8] |
Regulatory Pathways of MRPL12
The expression of MRPL12 is subject to transcriptional regulation by hypoxia-inducible factor-1α (HIF-1α).[2] Under hypoxic conditions, HIF-1α acts as a transcriptional repressor of MRPL12.[2] This downregulation of MRPL12 contributes to the metabolic shift towards glycolysis observed in many cancers. The PI3K/mTOR/YY1 pathway has also been identified as an upstream regulator of MRPL12 expression in hepatocellular carcinoma.[4]
Furthermore, the function of the MRPL12 protein is modulated by post-translational modifications, specifically acetylation. Acetylation at lysine 163 (K163) of MRPL12 enhances its binding to POLRMT, which in turn promotes mitochondrial biosynthesis and metabolism.[3] This acetylation is dynamically regulated by the acetyltransferase TIP60 and the deacetylase SIRT5.[3]
Signaling Pathway Diagram
Caption: Regulatory pathways of MRPL12 expression and function.
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for studying MRPL12 function.
Analysis of Cellular Metabolism using Seahorse XF Analyzer
This protocol is for assessing the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine mitochondrial respiration and glycolysis, respectively.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., DMEM or RPMI, supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)
-
Cells of interest with modulated MRPL12 expression
Procedure:
-
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Include background correction wells with media but no cells.
-
Incubate overnight under standard cell culture conditions.
-
-
Day 1: Sensor Cartridge Hydration
-
Day 2: Assay
-
Prepare the Seahorse XF assay medium and warm to 37°C.
-
Wash the cells in the microplate with the assay medium and then add the final volume of assay medium.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.[10]
-
Load the hydrated sensor cartridge with the metabolic inhibitors (e.g., for Mito Stress Test: oligomycin, FCCP, rotenone/antimycin A) in the appropriate injection ports.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
The instrument will measure baseline OCR and ECAR, followed by measurements after the sequential injection of the inhibitors.
-
-
Data Analysis
-
After the run, normalize the data to cell number or protein concentration in each well.
-
Analyze the data to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Chromatin Immunoprecipitation (ChIP) Assay for HIF-1α Binding to the MRPL12 Promoter
This protocol is to determine if HIF-1α directly binds to the promoter region of the MRPL12 gene.
Materials:
-
Cells cultured under normoxic and hypoxic conditions.
-
Formaldehyde (molecular biology grade)
-
Glycine
-
Cell lysis buffer
-
Sonication buffer
-
ChIP-validated antibody against HIF-1α
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers specific for the putative HIF-1α binding site in the MRPL12 promoter
-
qPCR reagents
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine.
-
Wash the cells with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[11] The optimal sonication conditions should be empirically determined.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin with the HIF-1α antibody and another portion with the control IgG overnight at 4°C with rotation. A small aliquot of chromatin should be saved as the "input" control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C for several hours or overnight in the presence of high salt.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.
-
-
Analysis by qPCR:
-
Perform qPCR using the purified DNA from the HIF-1α IP, IgG IP, and input samples with primers designed to amplify the target region in the MRPL12 promoter.
-
Analyze the results to determine the enrichment of the MRPL12 promoter sequence in the HIF-1α IP sample relative to the IgG control. The data is often presented as a percentage of the input DNA.[12]
-
References
- 1. The role of lysine acetylation in the function of mitochondrial ribosomal protein L12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial ribosomal protein L12 mediates metabolic reorganization in clear cell renal cell carcinoma by regulating mitochondrial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRPL12 K163 acetylation inhibits ccRCC via driving mitochondrial metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial ribosomal protein L12 potentiates hepatocellular carcinoma by regulating mitochondrial biogenesis and metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of mitochondrial ribosomal protein L7/L12 (MRPL12) in diabetic ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. SQSTM1/p62 Controls mtDNA Expression and Participates in Mitochondrial Energetic Adaption via MRPL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring mitochondrial ribosomal protein S12 as a novel target for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Unable to Proceed: The Term "mLR12" is Undefined in Scientific Literature
Initial searches for "mLR12" across scientific and technical databases have not yielded a definition for this term. As a result, the requested detailed application notes, protocols, and signaling pathway diagrams cannot be generated at this time.
The core subject of the request, "this compound," does not correspond to a recognized protein, receptor, cell line, or established experimental protocol in the public domain. Extensive searches have returned general cell culture information and details on unrelated entities such as the AML-12 cell line, but no specific data pertaining to "this compound."
Without a clear understanding of what "this compound" refers to, it is not possible to provide the following as requested:
-
Detailed Application Notes and Protocols: Specific experimental conditions, reagent concentrations, and cell handling procedures are entirely dependent on the nature of the biological entity being studied.
-
Quantitative Data Summaries: No quantitative data can be found or presented without a known subject.
-
Signaling Pathway Diagrams: The molecular interactions and pathways are unknown for an undefined entity.
It is possible that "this compound" may be:
-
A novel or internal designation not yet publicly disclosed.
-
A typographical error of a different term (e.g., AML-12, a mouse liver cell line).
-
A component of a proprietary experimental system.
To proceed, clarification on the identity of "this compound" is required. Once a defined and searchable term is provided, a comprehensive and accurate response addressing the user's detailed requirements for application notes, protocols, data tables, and diagrams can be generated.
For example, if the intended subject was the AML-12 cell line , a detailed protocol on its culture, including media formulations, subculturing procedures, and cryopreservation, could be provided along with relevant data and diagrams. Similarly, if a specific signaling pathway was of interest, a detailed description and visualization could be created.
We are ready to assist further upon receiving the necessary clarification.
Application Notes and Protocols for the Use of Murine IL-12 (mIL-12) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-12 (IL-12) is a potent cytokine that plays a critical role in the orchestration of innate and adaptive immunity. As a heterodimeric protein composed of p35 and p40 subunits, IL-12 is primarily produced by antigen-presenting cells such as dendritic cells and macrophages.[1] Its anti-tumor activity is well-documented in preclinical models, largely attributed to its ability to stimulate the proliferation and cytotoxic activity of natural killer (NK) cells and T lymphocytes, and to induce the production of interferon-gamma (IFN-γ).[2][3] These properties make murine IL-12 (mIL-12) a valuable tool in preclinical cancer immunotherapy research. However, its translation to clinical settings has been hampered by a narrow therapeutic window and significant systemic toxicity.[4][5]
These application notes provide detailed protocols for the use of mIL-12 in animal models, focusing on administration, efficacy, and toxicity assessment. The information is intended to guide researchers in designing and executing well-controlled in vivo studies.
Mechanism of Action: The IL-12 Signaling Pathway
IL-12 exerts its effects by binding to a high-affinity receptor complex, IL-12R, which is expressed on the surface of activated T cells and NK cells. The IL-12R is composed of two subunits, IL-12Rβ1 and IL-12Rβ2.[6] Ligation of the receptor initiates a signaling cascade predominantly through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, this involves the activation of JAK2 and TYK2, which in turn phosphorylate and activate STAT4.[7] Activated STAT4 dimerizes, translocates to the nucleus, and induces the transcription of target genes, most notably IFN-γ.[6][7]
The induction of IFN-γ is central to the anti-tumor effects of IL-12, leading to enhanced antigen presentation, activation of cytotoxic T lymphocytes (CTLs), and anti-angiogenic effects.[8]
Caption: IL-12 signaling pathway in NK and T cells.
Experimental Protocols
General Considerations for Animal Studies
-
Animal Models: Syngeneic tumor models are most appropriate for studying the immunotherapeutic effects of mIL-12. Commonly used models include B16-F10 melanoma, CT26 colon carcinoma, and 4T1 breast cancer models in C57BL/6 or BALB/c mice, respectively.
-
mIL-12 Preparation: Recombinant mIL-12 should be handled under sterile conditions. For in vivo administration, it is typically diluted in a sterile, endotoxin-free vehicle such as phosphate-buffered saline (PBS).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Intraperitoneal (i.p.) Administration of mIL-12 for Systemic Treatment
This protocol is suitable for evaluating the systemic anti-tumor effects of mIL-12.
Materials:
-
Recombinant murine IL-12 (mIL-12)
-
Sterile, endotoxin-free PBS
-
Syringes (1 ml) with appropriate gauge needles (e.g., 25-27G for mice)
-
Tumor-bearing mice (e.g., C57BL/6 mice bearing B16-F10 tumors)
Procedure:
-
Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
mIL-12 Preparation: On the day of injection, dilute mIL-12 in sterile PBS to the desired concentration. A common dose range is 50-100 ng per mouse per injection.[8]
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection: Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the bladder or cecum.[9] Inject the prepared mIL-12 solution (typically 100-200 µl).
-
Treatment Schedule: Administer mIL-12 daily for 5 consecutive days.[8]
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight and clinical signs of toxicity (e.g., ruffled fur, lethargy) daily.
-
At the end of the study, collect tumors and spleens for further analysis (e.g., flow cytometry, histology).
-
Caption: Workflow for intraperitoneal mIL-12 administration.
Protocol 2: Intratumoral (i.t.) Administration of mIL-12 for Localized Treatment
This protocol is designed to deliver mIL-12 directly to the tumor microenvironment, potentially reducing systemic toxicity.
Materials:
-
Same as Protocol 1.
Procedure:
-
Tumor Inoculation: As in Protocol 1.
-
mIL-12 Preparation: Dilute mIL-12 in sterile PBS. Doses for intratumoral injection can vary, for example, a single injection of 10 µg of mIL-12 has been used.[10]
-
Injection: Using a small gauge needle (e.g., 27-30G), slowly inject the mIL-12 solution directly into the center of the established tumor. The injection volume should be small (e.g., 20-50 µl) to avoid leakage.
-
Treatment Schedule: A single injection or multiple injections (e.g., every other day for three doses) can be performed.
-
Monitoring: Same as Protocol 1.
Data Presentation
Efficacy of mIL-12 in Murine Tumor Models
| Animal Model | mIL-12 Treatment Regimen | Efficacy Outcome | Reference |
| HER-2/neu transgenic mice (mammary carcinogenesis) | 50 ng then 100 ng i.p. daily for 5 days, repeated courses | Significant delay in tumor progression | [8] |
| B16-F10 melanoma | Single 10 µg i.t. injection | Significant inhibition of treated and contralateral tumor growth | [10] |
| B16-F10 melanoma | Acoustically mediated i.t. delivery of pIL-12 | 2.5-fold reduction in tumor volume compared to pIL-12 alone | [11] |
| CT26 colon carcinoma | 1 µg i.p. daily for 4 days | Ablation of CD8 responses | [12] |
| A20 lymphoma | 8.75 µg mIL12-F8-F8 i.v. every 48 hours for 3 doses | 5 out of 5 mice cured | [13] |
Toxicity Profile of mIL-12 in Mice
| Parameter | Observation | mIL-12 Dose and Schedule | Reference |
| Body Weight | Up to 15% transient weight loss | 1 x 10⁷ FFUs of vPD1/IL-12 i.t. on days 0, 2, and 4 | [4] |
| Hematology | Anemia, neutropenia, thrombocytopenia | Systemic administration | [4] |
| Liver Toxicity | Increased ALT and AST | Systemic administration | [4][14] |
| General | Lethargy, ruffled fur | 400 ng/mouse i.p. daily for 5 days | [15] |
| Mortality | Death in some cases with high systemic doses | High systemic doses | [16] |
Pharmacokinetic Parameters of mIL-12 in Mice
| Parameter | Value | Administration Route | mIL-12 Formulation | Reference |
| Terminal Half-life | ~4 hours | Not specified | Recombinant mIL-12 | [3] |
| Absorption Half-life | 8 hours | Intratumoral | Unanchored mIL-12 | [17] |
| Absorption Half-life | 115 hours | Intratumoral | Alum-anchored mIL-12 | [17] |
| Peak Serum Concentration | 1-2 ng/ml | Intravenous (adenoviral vector) | Adenovirus encoding mIL-12 | [18] |
Conclusion
The use of mIL-12 in animal models is a cornerstone of preclinical immuno-oncology research. The protocols and data presented here provide a framework for conducting robust in vivo studies. Careful consideration of the administration route, dose, and schedule is crucial for maximizing anti-tumor efficacy while managing the potential for systemic toxicity. The detailed methodologies and summarized data tables are intended to facilitate the design of effective experiments and the accurate interpretation of results for researchers, scientists, and drug development professionals.
References
- 1. IL-12-induced anti-tumor immunity in Humanized Mice [jax.org]
- 2. Administration of recombinant IL-12 to normal mice enhances cytolytic lymphocyte activity and induces production of IFN-gamma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-Mediated Disposition Model Describing the Dynamics of IL12 and IFNγ after Administration of a Mifepristone-Inducible Adenoviral Vector for IL-12 Expression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-12-mediated toxicity from localized oncolytic virotherapy can be reduced using systemic TNF blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential IL-12 signaling induces human natural killer cell activating receptor-mediated ligand-specific expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of NK Cell Activation and Effector Functions by the IL-12 Family of Cytokines: The Case of IL-27 [frontiersin.org]
- 8. Combined Allogeneic Tumor Cell Vaccination and Systemic Interleukin 12 Prevents Mammary Carcinogenesis in HER-2/neu Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Single Injection of IL-12 Coacervate as an Effective Therapy Against B16-F10 Melanoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of in-vivo IL-12 plasmid delivery using microbubble-assisted ultrasound in a B16F10 mouse melanoma model: a proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-Dependent and Schedule-Dependent Effects of Interleukin-12 on Antigen-Specific CD8 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biocytogen.com [biocytogen.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Pre-clinical toxicity assessment of tumor-targeted interleukin-12 low-intensity electrogenetherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Pharmacokinetic and Pharmacodynamic Model of an IL-12 Anchored-Drug Conjugate for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
mLR12 dosage and administration guidelines
Data Unavailability Notice
Comprehensive searches for "mLR12" have not yielded any specific information regarding a therapeutic agent, molecule, or research compound with this designation. The search results did not contain any data on its dosage, administration, mechanism of action, or any associated preclinical or clinical studies.
The information retrieved was related to disparate topics, including the enzymatic activity of Moloney Murine Leukemia Virus RNase H and the veterinary drug ProHeart 12 (moxidectin). No link between these topics and a substance identified as "this compound" was found.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams, for a substance named this compound at this time.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use precise and recognized nomenclature. If "this compound" is an internal project name or a novel compound not yet disclosed in public literature, the necessary data for creating these documents would reside within the originating research institution or company.
Application Notes and Protocols for Western Blot Analysis of NLRP12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of NLRP12 (NLR family pyrin domain containing 12) protein in cell lysates using Western blot analysis. NLRP12, also known as NALP12 or PYPAF7, is an intracellular protein that plays a significant role in the regulation of inflammatory signaling pathways.[1] It functions as a negative regulator of both canonical and non-canonical NF-κB signaling pathways and is involved in the formation of the inflammasome complex.[1]
Data Presentation
Table 1: Representative Western Blot Data for NLRP12 Expression
The following table illustrates hypothetical quantitative data for NLRP12 protein expression in different cell lines, as determined by densitometric analysis of Western blot bands. Values are normalized to a loading control (e.g., β-Actin).
| Cell Line | Treatment | NLRP12 Expression (Normalized Intensity) | Fold Change vs. Control |
| THP-1 | Untreated (Control) | 1.00 | 1.0 |
| THP-1 | LPS (1 µg/mL, 4h) | 0.45 | -2.2 |
| HEK293T | Untreated (Control) | 1.20 | 1.0 |
| HEK293T | NLRP12 Overexpression | 8.50 | +7.1 |
| Daudi | Untreated | Not Detected | - |
| HeLa | Untreated | Not Detected | - |
Note: Negative expression in Daudi and HeLa cells is consistent with predicted expression patterns.[1] Data are for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for the detection of NLRP12 by Western blot.
I. Sample Preparation (Cell Lysate)
-
Cell Culture and Treatment: Grow cells to 70-80% confluency in appropriate culture medium.[2] Treat cells with desired reagents (e.g., lipopolysaccharide [LPS] to induce an inflammatory response).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[2][3]
-
Add 1 mL of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors per 10 cm dish.[4]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[2][4]
-
For suspension cells, pellet the cells and resuspend in lysis buffer.[2]
-
Incubate the lysate on ice for 30 minutes with gentle agitation.[4]
-
Sonicate the lysate for 10-15 seconds to shear DNA and increase protein solubilization.[2][5]
-
-
Protein Quantification:
-
Sample Preparation for Electrophoresis:
II. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Protein Transfer:
-
Equilibrate the gel in 1x transfer buffer for 10-15 minutes.[4]
-
Activate a PVDF membrane by wetting it in methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[6]
-
Assemble the transfer sandwich (gel, membrane, and filter papers) according to the transfer apparatus manufacturer's instructions.[4][6]
-
Transfer the proteins from the gel to the membrane. This can be done using a wet transfer system at 100V for 1 hour or a semi-dry system.[2][7]
-
After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm transfer efficiency.[8] Destain with washes in TBST.
-
III. Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Detection:
-
Wash the membrane three to five times for 5 minutes each with TBST to remove unbound secondary antibody.[2][8]
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[4]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[2]
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[4]
-
Mandatory Visualizations
NLRP12 Signaling Pathway
NLRP12 acts as a negative regulator of the NF-κB signaling pathway. It can associate with NF-κB-inducing kinase (NIK) and TRAF3, leading to the proteasomal degradation of NIK.[1] This prevents the activation of the non-canonical NF-κB pathway. Additionally, NLRP12 can inhibit the accumulation of hyperphosphorylated IRAK1, which is downstream of Toll-like receptor (TLR) signaling, thereby suppressing the canonical NF-κB pathway.[1]
Caption: NLRP12-mediated negative regulation of NF-κB signaling pathways.
Western Blot Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for NLRP12 detection.
Caption: Standard workflow for Western blot analysis of NLRP12.
References
- 1. NLRP12 (E8A3C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. origene.com [origene.com]
- 3. Fluorescent Western Blotting Protocol | Rockland [rockland.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 7. nacalai.com [nacalai.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Utilizing NLRP12 in Immunoprecipitation Assays
Introduction
NLRP12, also known as NALP12 or MONARCH-1, is a member of the NOD-like receptor (NLR) family of intracellular proteins.[1] It plays a crucial role in the regulation of inflammatory signaling and the formation of inflammasomes.[1] NLRP12 is primarily expressed in immune cells such as dendritic cells, neutrophils, and macrophages.[1] Structurally, it contains a pyrin domain (PYD), a nucleotide-binding domain (NBD), and a leucine-rich repeat (LRR) domain.[1] Functionally, NLRP12 acts as a negative regulator of both canonical and non-canonical NF-κB signaling pathways.[1] It can also be a component of an inflammasome, leading to the release of pro-inflammatory cytokines IL-1β and IL-18 during certain infections.[1] Given its central role in inflammatory processes, studying its protein-protein interactions is critical, and immunoprecipitation (IP) is a key technique for this purpose.
These application notes provide a detailed protocol for the immunoprecipitation of NLRP12 from cell lysates, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables provide recommended ranges for key quantitative parameters in an NLRP12 immunoprecipitation experiment. Optimization may be required based on cell type and expression levels.
Table 1: Reagent and Sample Quantities for NLRP12 Immunoprecipitation
| Parameter | Recommended Range | Notes |
| Cell Lysate Protein Concentration | 1 - 2 mg/mL | Optimal concentration depends on NLRP12 expression level.[2] |
| Primary Antibody (Anti-NLRP12) | 1 - 10 µg per IP reaction | Refer to the antibody datasheet for the optimal dilution. |
| Protein A/G Agarose/Magnetic Beads | 20 - 50 µL of bead slurry | The amount may vary based on the bead binding capacity. |
| Isotype Control Antibody | Same concentration as primary Ab | Use an irrelevant antibody of the same isotype to control for non-specific binding.[2] |
Table 2: Buffer Compositions
| Buffer | Composition |
| Cell Lysis Buffer (Non-denaturing) | 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors |
| Wash Buffer | 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% Triton X-100, 10% glycerol |
| Elution Buffer | 1X Laemmli sample buffer |
Experimental Protocols
This protocol outlines the immunoprecipitation of NLRP12 from mammalian cell lysates.
I. Cell Lysate Preparation
-
Culture and treat cells as required for your experiment.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold cell lysis buffer to the cell monolayer (e.g., 1 mL per 10 cm dish).
-
Incubate on ice for 5-10 minutes to ensure complete lysis.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[3]
-
Transfer the supernatant (cleared lysate) to a new tube. This is your protein sample.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). Adjust the concentration to 1-2 mg/mL with lysis buffer.[2]
II. Pre-clearing the Lysate (Optional but Recommended)
-
To a sufficient volume of lysate for all IP reactions, add 20 µL of Protein A/G bead slurry.
-
Incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C and carefully transfer the supernatant (pre-cleared lysate) to a new tube.
III. Immunoprecipitation
-
To 500 µL of pre-cleared cell lysate (containing approximately 0.5-1.0 mg of total protein), add the recommended amount of anti-NLRP12 primary antibody.
-
As a negative control, add an equivalent amount of a non-specific isotype control antibody to a separate tube of pre-cleared lysate.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C. Longer incubation times may increase yield but can also increase background.[2]
-
Add 30 µL of pre-washed Protein A/G bead slurry to each IP reaction.
-
Incubate with gentle rotation for 1-2 hours at 4°C to capture the antibody-antigen complexes.
IV. Washing
-
Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the centrifugation and aspiration steps. Perform a total of 3-5 washes to remove non-specifically bound proteins.[4]
V. Elution
-
After the final wash, carefully remove all of the supernatant.
-
Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the beads.
-
Centrifuge at maximum speed for 1 minute to pellet the beads.
-
Carefully transfer the supernatant, which contains the immunoprecipitated proteins, to a new tube for analysis by Western blotting.
Mandatory Visualizations
Caption: Workflow for the immunoprecipitation of NLRP12.
Caption: NLRP12-mediated negative regulation of NF-κB signaling pathways.[1]
References
Application Notes and Protocols for Immunofluorescence Staining with mLR12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing mLR12, a TREM-1 inhibitory peptide, in research and drug development, with a specific focus on immunofluorescence staining applications. Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a crucial amplifier of inflammatory responses, and its inhibition by peptides like this compound presents a promising therapeutic strategy for various inflammatory diseases. Recent studies have highlighted the potential of this compound in promoting liver repair in acute liver failure by modulating inflammatory responses and promoting tissue regeneration. These notes offer detailed protocols for immunofluorescence staining to visualize the effects of this compound treatment on key cellular markers and signaling pathways, along with quantitative data from relevant studies.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of LR12 (the human homolog of this compound) on a mouse model of thioacetamide (TAA)-induced acute liver failure. This data provides a baseline for expected outcomes when using this compound in similar experimental setups.
Table 1: Effect of LR12 Treatment on Serum Markers of Liver Injury
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control | 45.3 ± 5.8 | 120.7 ± 15.3 |
| TAA Model | 4876.5 ± 532.1 | 5432.8 ± 612.4 |
| TAA + LR12 | 2154.3 ± 245.7 | 2543.1 ± 289.6 |
Data are presented as mean ± standard deviation.
Table 2: Quantification of Hepatocyte Proliferation by Ki-67 Staining
| Treatment Group | Percentage of Ki-67 Positive Hepatocytes (%) |
| Control | 1.2 ± 0.3 |
| TAA Model | 8.7 ± 1.5 |
| TAA + LR12 | 25.4 ± 3.1 |
Data are presented as mean ± standard deviation.
Table 3: Cytokine Levels in Macrophage Supernatant after LR12 Treatment
| Cytokine | TAA-treated Macrophages (pg/mL) | TAA + LR12-treated Macrophages (pg/mL) |
| CCL20 | 15.6 ± 2.1 | 89.4 ± 9.7 |
| TNF-α | 120.3 ± 15.8 | 65.7 ± 8.2 |
| IL-6 | 254.1 ± 30.2 | 132.5 ± 18.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Here, we provide detailed protocols for immunofluorescence staining to assess the effects of this compound treatment. These protocols are generalized and may require optimization for specific cell types, tissues, and antibodies.
Protocol 1: Immunofluorescence Staining of TREM-1 in Macrophages Treated with this compound
Objective: To visualize the effect of this compound on the expression and localization of TREM-1 in macrophages.
Materials:
-
This compound peptide
-
Primary antibody against TREM-1
-
Fluorophore-conjugated secondary antibody
-
Macrophage cell line (e.g., RAW 264.7 or primary macrophages)
-
Cell culture medium and supplements
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed macrophages on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Treat the cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells with 5% normal goat serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TREM-1 antibody in the blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters.
-
Protocol 2: Immunofluorescence Staining for CCL20 and Phospho-p38 MAPK in Liver Tissue after this compound Treatment
Objective: To investigate the in vivo effect of this compound on the expression of CCL20 and the activation of the p38 MAPK pathway in liver tissue.
Materials:
-
This compound peptide
-
Animal model of liver injury (e.g., TAA-induced)
-
Primary antibodies against CCL20 and phospho-p38 MAPK
-
Fluorophore-conjugated secondary antibodies
-
Tissue fixation and processing reagents (e.g., 4% paraformaldehyde, sucrose solutions, OCT compound)
-
Cryostat
-
Antigen retrieval buffer (if necessary)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
DAPI
-
Mounting medium
Procedure:
-
Animal Treatment and Tissue Collection:
-
Induce liver injury in the animal model and administer this compound at the desired dose and time points. Include a vehicle-treated control group.
-
Perfuse the animals with PBS and then fix the liver tissue by perfusion with 4% paraformaldehyde.
-
Excise the liver and post-fix in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissue by incubating in sucrose solutions of increasing concentrations (e.g., 15% and 30%).
-
Embed the tissue in OCT compound and freeze.
-
-
Cryosectioning:
-
Cut frozen tissue sections (e.g., 5-10 µm thick) using a cryostat and mount them on charged microscope slides.
-
-
Antigen Retrieval (if required):
-
For some antibodies, antigen retrieval may be necessary to unmask the epitope. This can be done by heating the slides in an antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
-
Permeabilization and Blocking:
-
Wash the sections with PBS.
-
Permeabilize the tissue sections with 0.25% Triton X-100 in PBS for 15 minutes.
-
Wash with PBS and then block with 10% normal goat serum in PBS for 1 hour.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against CCL20 and phospho-p38 MAPK in the blocking buffer.
-
Incubate the sections with the primary antibodies overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections three times with PBS.
-
Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the sections three times with PBS.
-
Counterstain with DAPI.
-
Wash and mount the slides with a mounting medium.
-
-
Imaging and Analysis:
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity of CCL20 and phospho-p38 MAPK in different regions of the liver tissue.
-
Mandatory Visualizations
The following diagrams illustrate the conceptual frameworks of the experimental workflow and the signaling pathway affected by this compound treatment.
Caption: Experimental workflows for in vitro and in vivo immunofluorescence studies with this compound.
Caption: TREM-1 signaling and the inhibitory action of this compound.
Application Notes and Protocols for mLR12 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
mLR12 is a murine-specific inhibitory peptide targeting the Triggering Receptor Expressed on myeloid cells-1 (TREM-1). Its sequence is LQEEDTGEYGCV.[1] TREM-1 is a receptor predominantly found on myeloid cells such as neutrophils and macrophages and plays a crucial role in amplifying inflammatory responses.[2][3] By inhibiting TREM-1, this compound presents a promising therapeutic strategy for a variety of inflammatory and immune-mediated diseases. Preclinical studies have explored the use of this compound and its human counterpart, LR12, both as a monotherapy and in combination with other therapeutic agents to enhance efficacy.
These application notes provide an overview of the preclinical use of this compound in combination with other drugs, detailing experimental protocols, summarizing quantitative data, and illustrating the relevant signaling pathways and experimental workflows.
Combination Therapy Rationale
The primary rationale for combining this compound with other drugs is to target multiple pathways involved in disease pathogenesis, potentially leading to synergistic therapeutic effects and overcoming resistance mechanisms.[2][4] Key combination strategies investigated in preclinical models include:
-
Dual blockade of inflammatory pathways: Combining this compound with inhibitors of other key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway, can lead to a more profound anti-inflammatory effect.
-
Combination with immunotherapy: In cancer, TREM-1 inhibition can modulate the tumor microenvironment, making it more susceptible to immune checkpoint inhibitors.[1][5]
-
Combination with chemotherapy: TREM-1 inhibitors can be used alongside chemotherapy to modulate the inflammatory response associated with treatment and potentially enhance anti-tumor efficacy.[4][6][7]
Preclinical Combination Protocols and Data
This compound in Combination with TAK-242 (TLR4 Inhibitor) for Traumatic Brain Injury (TBI)
A preclinical study in a murine model of traumatic brain injury (TBI) investigated the combination of this compound with TAK-242, a TLR4 inhibitor. The study demonstrated that the combination therapy resulted in a more pronounced anti-inflammatory effect compared to either monotherapy alone.
Quantitative Data Summary
| Treatment Group | Animal Model | Key Efficacy Endpoint | Result | Reference |
| This compound + TAK-242 | Mouse TBI Model | Inhibition of NLRP3, p-NF-κB, and ET-1 | More pronounced inhibitory effect than monotherapy | [5] |
| This compound monotherapy | Mouse TBI Model | Inhibition of NLRP3, p-NF-κB, and ET-1 | Similar effect to TAK-242 monotherapy | [5] |
| TAK-242 monotherapy | Mouse TBI Model | Inhibition of NLRP3, p-NF-κB, and ET-1 | Similar effect to this compound monotherapy | [5] |
Experimental Protocol
Animal Model:
-
A murine model of traumatic brain injury was utilized.[5]
Drug Administration:
-
This compound: 150 µg administered via intraperitoneal (IP) injection once daily for three days.[5]
-
TAK-242: 3 mg/kg administered via intraperitoneal (IP) injection once daily for three days.[5]
Experimental Groups:
-
Sham Control
-
TBI + Vehicle
-
TBI + this compound
-
TBI + TAK-242
-
TBI + this compound + TAK-242
Outcome Measures:
-
Western blot analysis and immunofluorescence quantification of cortical tissue samples for inflammatory markers such as NLRP3, p-NF-κB, and ET-1.[5]
Other Potential Combinations for TREM-1 Inhibitors (Based on Preclinical Studies with other TREM-1 Inhibitors)
While specific studies detailing this compound in combination with immunotherapy or chemotherapy are not yet available, research on other TREM-1 inhibitors provides a strong rationale for such combinations.
Quantitative Data Summary from Studies with other TREM-1 Inhibitors
| Treatment Group | Drug Combination | Animal Model | Key Efficacy Endpoint | Result | Reference |
| TREM-1 inhibitor + Anti-PD-L1 | GA31-LPC (macrophage-specific TREM-1 inhibitor) + Anti-PD-L1 | Pancreatic Cancer Mouse Model | Tumor Growth | Synergistic suppression of tumor growth | [4][6][7] |
| TREM-1 inhibitor + Chemotherapy | GF9 or GA31-LPC + Chemotherapy | Pancreatic Cancer Xenograft Mouse Model | Complete Tumor Response Rate & Survival | Increased complete response rate and survival | [4][6][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and TAK-242 Combination
The synergistic effect of combining this compound and TAK-242 is believed to stem from the dual blockade of two key inflammatory signaling pathways: the TREM-1 and TLR4 pathways. These pathways exhibit significant crosstalk, amplifying the inflammatory cascade.
References
- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | TREM-1 inhibitor specificity and timing of treatment initiation can impact its therapeutic efficacy in cancer and inflammatory disease [frontiersin.org]
- 5. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TREM-1 inhibitor specificity and timing of treatment initiation can impact its therapeutic efficacy in cancer and inflammatory disease | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis After mLR12 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, particularly in oncology, the precise evaluation of a compound's effect on cellular fate is paramount. Flow cytometry stands out as a powerful, high-throughput technique that provides quantitative, single-cell level data on various cellular processes. This document provides detailed application notes and protocols for assessing the cellular response to a novel hypothetical compound, mLR12, using flow cytometry.
The hypothetical molecule, this compound, is an investigational compound designed to induce cell cycle arrest and apoptosis in cancer cells. These protocols will guide researchers through the process of treating cells with this compound and subsequently analyzing two key cellular responses: apoptosis and cell cycle distribution. The primary methodologies described are Annexin V/Propidium Iodide (PI) staining for apoptosis detection and PI staining for cell cycle analysis.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a cancer cell line treated with varying concentrations of this compound for 48 hours.
Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound
| Treatment Group | This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound | 1 | 80.3 ± 3.5 | 12.1 ± 1.2 | 5.5 ± 0.8 | 2.1 ± 0.4 |
| This compound | 5 | 55.7 ± 4.2 | 25.4 ± 2.5 | 15.3 ± 1.9 | 3.6 ± 0.7 |
| This compound | 10 | 20.1 ± 3.8 | 40.2 ± 3.1 | 30.5 ± 2.8 | 9.2 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Treatment Group | This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) |
| Vehicle Control | 0 | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.2 | 1.2 ± 0.3 |
| This compound | 1 | 65.2 ± 3.1 | 20.5 ± 2.2 | 14.3 ± 1.5 | 5.8 ± 0.9 |
| This compound | 5 | 75.8 ± 3.9 | 12.3 ± 1.8 | 11.9 ± 1.4 | 15.1 ± 2.1 |
| This compound | 10 | 60.1 ± 4.5 | 8.7 ± 1.5 | 9.2 ± 1.1 | 22.0 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details the steps for quantifying apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which may contain floating apoptotic cells. Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution or trypsin. Combine the detached cells with the collected medium.
-
Suspension cells: Directly collect the cells from the culture flask.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[1] Acquire a minimum of 10,000 events per sample.
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide Staining
This protocol describes the procedure for analyzing the cell cycle distribution of this compound-treated cells using Propidium Iodide (PI) staining.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest both adherent and suspension cells as described in Protocol 1, step 3.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal and appropriate doublet discrimination gating.[3] Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases.[4][5]
Visualizations
Signaling Pathway
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Flow cytometry as an analytical method of drug-induced apoptosis in 3D bioprinted melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting mLR12 Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with the TREM-1 inhibitory peptide, mLR12. The following information is curated to assist in optimizing experimental workflows and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It has been reported to be soluble in DMSO at a concentration of 100 mg/mL (74.55 mM). For optimal dissolution, ultrasonic treatment is advised. It is also crucial to use newly opened or anhydrous DMSO, as the presence of water can significantly impact the solubility of the product.[1]
Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with peptides that are initially dissolved in a high concentration of an organic solvent. Here are several steps you can take to troubleshoot this problem:
-
Lower the Final Concentration: The simplest reason for precipitation is that the final concentration of this compound in your assay buffer exceeds its aqueous solubility limit. Try using a lower final concentration in your experiment.
-
Optimize DMSO Concentration: While it is important to keep the final DMSO concentration low to avoid solvent effects on your cells or assay, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain this compound solubility.[2] Always include a vehicle control with the identical final DMSO concentration to account for any potential effects of the solvent.[2]
-
Use a Co-solvent: The addition of a water-miscible organic co-solvent can improve the solubility of hydrophobic peptides.[2] Besides DMSO, other options to consider are ethanol or acetonitrile.[2] However, the compatibility of these solvents with your specific experimental setup must be validated.
-
Adjust Buffer pH: The solubility of peptides can be pH-dependent. Based on its amino acid sequence (Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2), this compound is an acidic peptide. Therefore, dissolving it in a slightly basic buffer (pH > 7) might improve its solubility. Conversely, if the peptide is basic, an acidic buffer would be more appropriate.[1][3]
-
Sonication: After diluting the this compound stock solution into your aqueous buffer, sonication can help to break down smaller particles and enhance dissolution.[4]
Q3: How should I store my this compound stock solution?
A3: For long-term storage, lyophilized this compound should be kept at -80°C for up to two years or -20°C for one year, sealed and away from moisture.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month, also sealed and protected from moisture.[1] To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.
Solubility Data
The following table summarizes the known solubility of this compound and provides general guidance on solvents for peptides.
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | 100 mg/mL (74.55 mM) | Ultrasonic treatment is recommended. Use of hygroscopic DMSO can negatively impact solubility.[1] |
For peptides with solubility issues in aqueous buffers, the following organic co-solvents are commonly used:
| Co-Solvent | Typical Final Concentration in Assay | Considerations |
| DMSO | 0.1% - 0.5% | Low toxicity in most cell-based assays at these concentrations.[2] May oxidize peptides containing Cys or Met residues.[3] |
| Ethanol | Variable | Compatibility with the specific assay needs to be determined. |
| Acetonitrile | Variable | Compatibility with the specific assay needs to be determined. |
| DMF | Variable | Can be an alternative to DMSO for peptides with Cys or Met.[3] |
Troubleshooting Workflow
If you are experiencing precipitation of this compound in your experiments, follow this troubleshooting workflow to identify a suitable solution.
Experimental Protocols
For a more systematic approach to determining the solubility of this compound in your specific buffer, you can perform either a kinetic or a thermodynamic solubility assay.
Protocol 1: Kinetic Solubility Assay
This assay is a high-throughput method to quickly assess the solubility of a compound when a DMSO stock solution is diluted into an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometer) or UV absorbance
Procedure:
-
Serial Dilution: Prepare a serial dilution of the this compound stock solution in DMSO.
-
Dispense Buffer: Add 198 µL of PBS to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure Turbidity/Absorbance:
-
Nephelometry: Measure the light scattering in each well. A significant increase in turbidity compared to a buffer-only control indicates precipitation.
-
UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound absorbs.
-
-
Data Analysis: The kinetic solubility is the highest concentration that does not show significant precipitation.
Protocol 2: Thermodynamic Solubility Assay
This "shake-flask" method measures the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
Lyophilized this compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add Compound: Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add Buffer: Add a known volume of the aqueous buffer to the tube.
-
Equilibrate: Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with continuous shaking for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the tube at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated HPLC-UV method against a standard curve.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the tested buffer.
This compound and the TREM-1 Signaling Pathway
This compound is an inhibitory peptide that targets the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). TREM-1 is a receptor on immune cells like neutrophils and macrophages that amplifies inflammatory responses. When a ligand binds to TREM-1, it initiates a signaling cascade through the adaptor protein DAP12, leading to the production of pro-inflammatory cytokines and chemokines. This compound is thought to act as a decoy, blocking the ligand from binding to TREM-1 and thereby inhibiting this inflammatory cascade.
References
optimizing mLR12 treatment duration and concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the duration and concentration of mLR12 treatment in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a murine peptide inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1] TREM-1 is a cell surface receptor primarily found on myeloid cells such as neutrophils and macrophages.[2] Its activation amplifies inflammatory responses. This compound works by blocking the interaction of TREM-1 with its endogenous ligand, thereby attenuating downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines.[1][3] The human ortholog of this compound is hLR12.
Q2: What are the typical starting concentrations for this compound in in vitro experiments?
A2: Based on available literature for the human equivalent (hLR12), a starting concentration in the range of 1-10 µg/mL is often used. However, the optimal concentration is highly dependent on the cell type, cell density, and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: What is a typical treatment duration for this compound?
A3: Treatment duration can vary significantly, from a few hours to several days, depending on the biological question being addressed. For studying acute signaling events, a shorter duration (e.g., 30 minutes to 6 hours) may be sufficient. For assessing changes in gene expression or protein secretion, a longer incubation period (e.g., 12 to 48 hours) might be necessary. A time-course experiment is essential to identify the optimal treatment window.
Q4: How can I assess the effectiveness of this compound treatment in my experiment?
A4: The effectiveness of this compound can be determined by measuring the inhibition of TREM-1 downstream signaling. Common readouts include:
-
Cytokine and Chemokine Levels: Measuring the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and chemokines like MCP-1 in the cell culture supernatant using ELISA or multiplex assays.
-
Gene Expression: Quantifying the mRNA levels of inflammatory genes using RT-qPCR.
-
Phosphorylation of Downstream Proteins: Assessing the phosphorylation status of key signaling molecules in the TREM-1 pathway, such as Syk, ERK1/2, and PLCγ, via Western blotting or flow cytometry.
Q5: Is this compound cytotoxic to cells?
A5: While this compound is designed to be a specific inhibitor of TREM-1, high concentrations or prolonged exposure may induce cytotoxicity in some cell types. It is imperative to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your dose-response experiments to ensure that the observed effects are due to TREM-1 inhibition and not cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment. | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit TREM-1. 2. Inappropriate Treatment Duration: The incubation time may be too short or too long to observe the desired effect. 3. Low TREM-1 Expression: The cell type being used may not express sufficient levels of TREM-1. 4. Peptide Degradation: this compound may be unstable in the culture medium over the course of the experiment. 5. Inactive Peptide: The this compound peptide may have degraded due to improper storage or handling. | 1. Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., 0.1 µg/mL to 50 µg/mL) to identify the optimal dose. 2. Conduct a Time-Course Experiment: Evaluate multiple time points (e.g., 1, 6, 12, 24, 48 hours) to determine the optimal treatment duration. 3. Confirm TREM-1 Expression: Verify TREM-1 expression in your cells at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels. 4. Assess Peptide Stability: If possible, perform a stability assay of this compound in your specific culture medium. Consider adding fresh peptide at regular intervals for long-term experiments. 5. Ensure Proper Peptide Handling: Store the peptide according to the manufacturer's instructions (typically lyophilized at -20°C or -80°C). Reconstitute immediately before use and aliquot to avoid repeated freeze-thaw cycles. |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. 2. Pipetting Errors: Inaccurate pipetting of this compound or other reagents. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell growth. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before seeding. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for critical experiments. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Observed cytotoxicity at expected therapeutic concentrations. | 1. Cell Line Sensitivity: The specific cell line may be particularly sensitive to the peptide or its solvent. 2. Contamination of Peptide Stock: The peptide solution may be contaminated. | 1. Perform a Thorough Cytotoxicity Assay: Determine the cytotoxic concentration range for your specific cells. 2. Test a Different Peptide Batch or Supplier: If cytotoxicity persists, consider trying a different lot of this compound. 3. Use a Scrambled Peptide Control: A scrambled peptide with the same amino acid composition but a random sequence should be used as a negative control to ensure the observed effects are specific to TREM-1 inhibition. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)
Objective: To identify the effective concentration range of this compound for inhibiting TREM-1 signaling without causing cytotoxicity.
Methodology:
-
Cell Seeding: Seed your target cells (e.g., murine macrophages) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of this compound concentrations in your cell culture medium. A typical range to test would be 0, 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL. Include a vehicle control (the solvent used to dissolve this compound, e.g., sterile water or PBS).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). This time should be based on the expected kinetics of the downstream readout.
-
Stimulation (if applicable): If your experiment involves a pro-inflammatory stimulus (e.g., LPS) to activate TREM-1 signaling, add the stimulus at a pre-determined optimal concentration and time before the end of the this compound incubation period.
-
Endpoint Analysis:
-
Cytotoxicity Assay: In a parallel plate, perform an MTT or LDH assay to assess cell viability at each this compound concentration.
-
Efficacy Assay: Harvest the cell culture supernatant to measure cytokine secretion (e.g., TNF-α) by ELISA.
-
-
Data Analysis: Plot the cell viability and the level of the inflammatory marker as a function of this compound concentration. The optimal concentration will be the one that shows significant inhibition of the inflammatory marker without a significant decrease in cell viability.
Protocol 2: Determining the Optimal Treatment Duration of this compound (Time-Course Experiment)
Objective: To determine the optimal incubation time for this compound to achieve maximal inhibition of TREM-1 signaling.
Methodology:
-
Cell Seeding: Seed your target cells in multiple wells of a 24-well or 48-well plate at an optimal density.
-
Treatment: Treat the cells with the optimal concentration of this compound determined from the dose-response experiment. Include a vehicle-treated control group.
-
Time Points: Harvest samples at various time points after this compound addition (e.g., 1, 4, 8, 12, 24, and 48 hours).
-
Stimulation (if applicable): If using a stimulus, add it to the respective wells at a fixed time before each harvest point.
-
Sample Collection: At each time point, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for RNA or protein extraction.
-
Endpoint Analysis: Analyze the collected samples to measure the desired readout (e.g., cytokine levels, gene expression, or protein phosphorylation).
-
Data Analysis: Plot the level of the inflammatory marker as a function of time. The optimal duration will be the time point that shows the most significant and stable inhibition.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound on LPS-stimulated Murine Macrophages
| This compound Conc. (µg/mL) | TNF-α Secretion (pg/mL) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 2500 ± 150 | 100 ± 5 |
| 0.1 | 2450 ± 130 | 98 ± 6 |
| 0.5 | 2100 ± 110 | 99 ± 4 |
| 1 | 1500 ± 90 | 97 ± 5 |
| 5 | 800 ± 60 | 95 ± 7 |
| 10 | 450 ± 40 | 96 ± 5 |
| 25 | 400 ± 35 | 80 ± 8 |
| 50 | 380 ± 30 | 60 ± 9 |
Table 2: Hypothetical Time-Course Data for this compound (10 µg/mL) on LPS-stimulated Murine Macrophages
| Treatment Duration (hours) | TNF-α Secretion (pg/mL) (Mean ± SD) |
| 1 | 2200 ± 120 |
| 4 | 1500 ± 100 |
| 8 | 900 ± 70 |
| 12 | 550 ± 50 |
| 24 | 450 ± 45 |
| 48 | 480 ± 55 |
Visualizations
References
- 1. A protocol for quantifying lymphocyte-mediated cytotoxicity using an impedance-based real-time cell analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
mLR12 Experiments: Technical Support Center
Welcome to the technical support center for mLR12 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the study of the novel G-protein coupled receptor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected signaling pathway?
A1: this compound is a novel G-protein coupled receptor (GPCR). Upon agonist binding, it is hypothesized to signal through a Gαq-protein-mediated pathway. This involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Q2: What are the common cell-based assays to study this compound activation?
A2: Common assays to study this compound activation include:
-
Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium concentration upon receptor activation.
-
ERK Phosphorylation Assays: These immunoassays quantify the level of phosphorylated ERK (pERK), a downstream marker of this compound activation.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by the this compound signaling pathway.
Q3: My cells are not showing a response to the this compound agonist. What are the possible reasons?
A3: A lack of response to the agonist could stem from several factors:
-
Low Receptor Expression: The cell line used may not endogenously express this compound or may express it at very low levels.
-
Poor Compound Activity: The agonist may have degraded or there could be issues with its solubility or formulation.
-
Suboptimal Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation times can significantly impact the cellular response.[1]
-
Antibody Issues (for immunoassays): The antibody used to detect the downstream signal (e.g., anti-pERK) may not be specific or sensitive enough.[2][3]
Q4: I am observing high background signal in my this compound assay. How can I reduce it?
A4: High background can obscure the specific signal. Consider these troubleshooting steps:
-
Optimize Cell Number: Too many cells can lead to high basal activity. A cell titration experiment is recommended to find the optimal cell density.[1]
-
Reduce Serum Concentration: Serum components can sometimes activate signaling pathways. Try reducing the serum concentration or using a serum-free medium during the assay.[1]
-
Wash Cells Before Assay: Washing cells before adding the agonist can remove interfering substances.[1]
-
Check for Contamination: Microbial contamination can affect cell signaling and produce spurious results.[1]
Q5: The dose-response curve for my this compound agonist is not sigmoidal. What could be the issue?
A5: An abnormal dose-response curve can be due to several factors:
-
Compound Cytotoxicity: At high concentrations, the agonist might be toxic to the cells, leading to a drop in the signal.
-
Compound Solubility: The compound may precipitate at higher concentrations, leading to an inaccurate assessment of its potency.
-
Receptor Desensitization: Prolonged exposure to a high concentration of an agonist can lead to receptor desensitization. Consider reducing the incubation time.[1]
-
Inaccurate Dilutions: Errors in preparing the serial dilutions of the agonist can lead to a distorted curve.
Troubleshooting Guides
Guide 1: Low Signal or No Response in ERK Phosphorylation Assay
This guide provides a step-by-step approach to troubleshoot low or no signal in an this compound ERK phosphorylation immunoassay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low this compound Expression | Verify this compound expression in your cell line using qPCR or Western blot. Consider using a cell line with higher expression or a transient/stable overexpression system. | Confirmation of adequate this compound expression levels. |
| Inactive Agonist | Prepare a fresh stock of the agonist. Verify its identity and purity if possible. | A robust signal with a fresh, active agonist. |
| Suboptimal Antibody Performance | Validate the anti-pERK antibody for specificity and sensitivity using positive and negative controls. Test different antibody concentrations.[2][3] | A clear and specific signal for phosphorylated ERK. |
| Incorrect Assay Timing | Perform a time-course experiment to determine the peak of ERK phosphorylation after agonist stimulation. | Identification of the optimal time point for signal detection. |
| Cell Health Issues | Check cell viability and morphology. Ensure cells are not overgrown or stressed. | Healthy, responsive cells for the assay. |
Guide 2: High Variability in Calcium Mobilization Assay
High variability between replicate wells can mask the true effect of the this compound agonist.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uneven Cell Seeding | Use a multichannel pipette for cell seeding and ensure a uniform cell suspension. Avoid using the outer wells of the microplate which are prone to evaporation.[1][4] | Consistent cell numbers across all wells. |
| Pipetting Errors | Calibrate pipettes regularly. Ensure thorough mixing of reagents before addition. | Reduced well-to-well variability. |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment. | Minimized temperature-induced variations in cellular response. |
| Instrument Settings | Optimize instrument settings such as gain, exposure time, and read height for your specific assay plate and reagents.[4] | An improved signal-to-noise ratio and reduced variability. |
Experimental Protocols
Protocol 1: this compound-Mediated ERK Phosphorylation Assay (Immunoassay)
Objective: To quantify the level of phosphorylated ERK (pERK) in response to this compound agonist stimulation.
Materials:
-
Cells expressing this compound (e.g., HEK293-mLR12)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplate
-
This compound agonist
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-pERK)
-
Secondary antibody (HRP-conjugated)
-
Substrate (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and culture overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 4-6 hours.
-
Agonist Stimulation: Prepare serial dilutions of the this compound agonist. Add the agonist to the cells and incubate for the predetermined optimal time (e.g., 10 minutes).
-
Fixation and Permeabilization: Aspirate the medium and fix the cells with fixation buffer. Wash with PBS and then permeabilize the cells.
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Antibody Incubation: Incubate with the primary anti-pERK antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the substrate and incubate until color develops. Stop the reaction with the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Caption: The this compound signaling pathway leading to ERK phosphorylation.
Caption: Workflow for an this compound ERK phosphorylation immunoassay.
Caption: A logical troubleshooting workflow for low signal issues.
References
how to prevent mLR12 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of mLR12 in solution.
Troubleshooting Guide: this compound Degradation
Issue: I am observing a loss of this compound activity or the appearance of smaller fragments on a gel after purification or storage.
This guide will walk you through potential causes and solutions to prevent the degradation of your this compound protein.
Step 1: Identify the Type of Degradation
The first step is to determine if the degradation is primarily due to proteolysis (enzymatic degradation) or physical instability (aggregation, denaturation).
-
Proteolysis: Characterized by the appearance of distinct smaller bands on an SDS-PAGE gel. This suggests that proteases are cleaving your protein.
-
Aggregation/Precipitation: Indicated by visible cloudiness or precipitate in the solution. This can be caused by improper buffer conditions, temperature stress, or high protein concentration.[1]
-
Denaturation: Loss of activity without visible precipitation or fragmentation. This can be caused by factors like extreme pH or temperature.[2]
Figure 1: A flowchart outlining the troubleshooting process for this compound degradation.
Step 2: Preventing Proteolysis
If you suspect proteolysis, the immediate action is to inhibit the responsible enzymes.
-
Add Protease Inhibitor Cocktails: These are mixtures of inhibitors that target a broad range of proteases, including serine, cysteine, aspartic, and metalloproteases.[3] They should be added to your lysis buffer and any subsequent purification buffers.[4]
-
Work at Low Temperatures: Perform all purification steps at 4°C (on ice) to reduce the activity of endogenous proteases.[5][6]
-
Expedite Purification: Minimize the time your protein spends in the crude lysate, as this is where protease concentrations are highest.[4]
Step 3: Optimizing Buffer Conditions for Stability
The composition of your buffer is critical for maintaining the stability of this compound.
-
pH: Proteins are least soluble and often least stable at their isoelectric point (pI).[7] It is crucial to work at a pH at least one unit away from the pI of this compound.[1] Extreme pH values can also lead to denaturation.[8]
-
Ionic Strength: The salt concentration can affect protein solubility and stability. Experiment with varying concentrations of salts like NaCl or KCl to find the optimal condition for this compound.
-
Additives: Certain additives can enhance protein stability.[1] Consider including:
-
Reducing Agents: To prevent oxidation of cysteine residues, which can lead to aggregation, add reducing agents like DTT or TCEP.[1]
-
Glycerol/Sucrose: These osmolytes can stabilize proteins and prevent aggregation.[1]
-
Amino Acids: Arginine and glutamate can help to increase protein solubility.[1]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween-20 can help to solubilize proteins and prevent aggregation.[1]
-
Step 4: Optimizing Storage Conditions
Proper storage is essential for the long-term stability of this compound.
-
Low Temperature Storage: For long-term storage, keep your purified this compound at -80°C.[1]
-
Cryoprotectants: When freezing your protein, include a cryoprotectant like glycerol (typically 10-50%) to prevent aggregation during freeze-thaw cycles.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your purified protein into smaller, single-use volumes to avoid repeated freezing and thawing, which can denature the protein.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of protein degradation inside a cell?
A1: In eukaryotic cells, the two major pathways for protein degradation are the ubiquitin-proteasome system (UPS) and lysosomal proteolysis.[9][10] The UPS is responsible for the degradation of most intracellular proteins, where proteins are tagged with ubiquitin for destruction by the proteasome.[11] Lysosomal proteolysis involves the uptake of proteins by lysosomes for degradation by digestive enzymes.[10]
Figure 2: The two major intracellular protein degradation pathways.
Q2: How does temperature affect this compound stability?
A2: Temperature has a significant impact on protein stability.
-
High Temperatures: Increased temperatures can lead to protein unfolding (denaturation) and aggregation.[12] The rate of enzymatic degradation also increases with temperature up to a certain point.[13]
-
Low Temperatures: While working on ice (4°C) is recommended during purification to minimize protease activity, long-term storage at 4°C can still lead to instability for some proteins.[1] Freezing at -80°C is generally preferred for long-term storage.[1]
Q3: How do I choose the right pH for my this compound buffer?
A3: The optimal pH is protein-specific. A good starting point is to determine the isoelectric point (pI) of this compound. The buffer pH should be at least one unit above or below the pI to ensure the protein has a net charge, which generally increases solubility.[7] You may need to perform a pH optimization screen to find the pH at which your protein is most stable and active.
Q4: What are some common additives to include in my buffer to improve this compound stability?
A4: Several additives can enhance protein stability in solution.[] The choice of additive will depend on the specific properties of this compound.
| Additive Class | Examples | Concentration | Mechanism of Action |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevents oxidation of cysteine residues.[1] |
| Osmolytes | Glycerol, Sucrose, Trehalose | 5-50% (v/v) or 5-10% (w/v) | Stabilize protein structure and prevent aggregation.[1][] |
| Amino Acids | Arginine, Glutamate | 0.1-2 M | Reduce protein surface hydrophobicity and aggregation.[] |
| Detergents | Tween 20, CHAPS | Low concentrations | Solubilize protein aggregates without denaturation.[1] |
| Chelating Agents | EDTA | 1-5 mM | Inhibit metalloproteases by chelating metal ions.[5] |
Table 1: Common buffer additives for improving protein stability.
Experimental Protocols
Protocol 1: pH Optimization Screen for this compound Stability
Objective: To determine the optimal pH for this compound stability in solution.
Materials:
-
Purified this compound protein
-
A series of buffers with varying pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7-9)
-
Spectrophotometer or plate reader
-
SDS-PAGE equipment
Methodology:
-
Prepare a series of buffers with pH values ranging from 4.0 to 9.0 in 0.5 pH unit increments.
-
Dilute your purified this compound to a final concentration of 0.5 mg/mL in each of the prepared buffers.
-
Incubate the samples at a chosen temperature (e.g., 4°C, room temperature, or an elevated temperature to accelerate degradation) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, take an aliquot from each sample.
-
Measure the turbidity of each sample using a spectrophotometer at 340 nm to assess aggregation.
-
Analyze the integrity of the protein by running the samples on an SDS-PAGE gel. Look for the appearance of degradation products (smaller bands) or a decrease in the intensity of the main this compound band.
-
If an activity assay is available for this compound, measure the remaining activity in each sample.
-
Plot the percentage of intact protein (or remaining activity) against the pH to determine the optimal pH range for stability.
Figure 3: Workflow for pH optimization to enhance this compound stability.
Protocol 2: Testing the Efficacy of Protease Inhibitor Cocktails
Objective: To determine if protease inhibitors can prevent the degradation of this compound during cell lysis and purification.
Materials:
-
Cells or tissue expressing this compound
-
Lysis buffer
-
Protease inhibitor cocktail (commercial or custom-made)
-
SDS-PAGE equipment
-
Western blotting equipment and anti-mLR12 antibody
Methodology:
-
Divide your cell pellet or tissue sample into two equal portions.
-
Prepare two batches of lysis buffer: one with the recommended concentration of a broad-spectrum protease inhibitor cocktail and one without (control).
-
Lyse each cell or tissue sample in its respective buffer.
-
Take a sample of the crude lysate from each condition immediately after lysis (T=0).
-
Incubate both lysates at 4°C. Take samples at various time points (e.g., 1, 2, 4, and 8 hours).
-
Run all collected samples on an SDS-PAGE gel.
-
Perform a Western blot using an antibody specific for this compound.
-
Compare the intensity of the full-length this compound band and the presence of any degradation products between the samples with and without the protease inhibitor cocktail at each time point. A reduction in degradation products in the presence of the inhibitor cocktail indicates its effectiveness.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. lofoods.fit [lofoods.fit]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. extension.iastate.edu [extension.iastate.edu]
- 8. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes [quicktakes.io]
- 9. Mechanisms of Protein Degradation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Influence of heat on protein degradation, ultrastructure and eating quality indicators of pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyperthermia stimulates energy-proteasome-dependent protein degradation in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of mLR12
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of mLR12, a novel small interfering RNA (siRNA) therapeutic.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, focusing on identifying and mitigating off-target effects.
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity observed after this compound transfection. | 1. Concentration of this compound is too high. High concentrations of siRNA can lead to off-target effects and cellular stress.[1] 2. Transfection reagent toxicity. Some transfection reagents can be toxic to sensitive cell lines. 3. "Off-target" toxicity. The siRNA sequence may be inadvertently targeting essential genes.[1] | 1. Titrate this compound concentration. Perform a dose-response experiment to determine the lowest effective concentration that minimizes toxicity while maintaining on-target knockdown.[1] 2. Optimize transfection protocol. Test different transfection reagents and optimize the lipid-to-siRNA ratio. 3. Perform off-target analysis. Use bioinformatics tools to predict potential off-target binding sites and consider redesigning the this compound sequence. |
| Inconsistent knockdown of the target gene. | 1. Suboptimal this compound concentration. The concentration may be too low for effective silencing. 2. Poor transfection efficiency. The delivery of this compound into the cells may be inefficient. 3. Degradation of this compound. RNA is susceptible to degradation by nucleases. | 1. Re-optimize this compound concentration. Increase the concentration in a step-wise manner. 2. Assess transfection efficiency. Use a fluorescently labeled control siRNA to visualize and quantify transfection efficiency via microscopy or flow cytometry. 3. Use nuclease-free reagents and proper handling techniques. Store this compound according to the manufacturer's instructions. |
| Phenotype observed does not match expected on-target effect. | 1. Significant off-target effects. this compound may be silencing unintended genes, leading to the observed phenotype.[1][2] 2. Compensation by other pathways. The cell may be compensating for the loss of the target gene. | 1. Validate with multiple siRNA sequences. Use at least two other siRNAs targeting different regions of the same gene to confirm the phenotype. 2. Perform rescue experiments. Re-introduce the target gene (e.g., via a plasmid that is not targeted by this compound) to see if the original phenotype is restored. 3. Conduct whole-transcriptome analysis (e.g., RNA-seq). This can identify unintended changes in gene expression. |
| Difficulty reproducing results. | 1. Variability in cell culture conditions. Passage number, cell density, and media composition can affect experimental outcomes. 2. Inconsistent transfection efficiency. Minor variations in the transfection protocol can lead to different results. 3. Lot-to-lot variability of this compound. | 1. Standardize cell culture protocols. Maintain a consistent cell passage number and seeding density for all experiments. 2. Ensure consistent transfection. Prepare a master mix of the transfection complex for a set of experiments. 3. Test new lots of this compound. Perform a validation experiment with each new lot to ensure consistent performance. |
Frequently Asked Questions (FAQs)
1. What are off-target effects in the context of this compound?
Off-target effects occur when this compound, an siRNA, binds to and silences messenger RNA (mRNA) transcripts other than its intended target.[1] This can happen due to partial sequence complementarity with unintended mRNAs.[1] These unintended gene silencing events can lead to misleading experimental results and potential cellular toxicity.[1]
2. How can I predict potential off-target effects of this compound?
Several bioinformatics tools can be used to predict potential off-target binding sites for your this compound sequence. These tools typically search the transcriptome for sequences with partial homology to the this compound seed region (positions 2-8 of the antisense strand), which is a primary determinant of off-target binding.
3. What is the best method for delivering this compound to minimize off-target effects?
The delivery method can influence the duration of this compound presence in the cell, which in turn can affect off-target effects.[3]
| Delivery Method | Pros | Cons |
| Plasmid DNA | Inexpensive, easy to produce. | Can linger for several days, increasing the chance of off-target effects.[3] |
| Synthetic RNA | Degraded within ~48 hours, reducing the time for off-target activity.[3] | More expensive than plasmids. |
| Ribonucleoprotein (RNP) | Gone in less than 24 hours, further minimizing off-target risk.[3] | Can be more complex to prepare. |
For minimizing off-target effects, direct delivery of synthetic this compound RNA or as an RNP complex is generally recommended over plasmid-based expression.[3]
4. How can chemical modifications to this compound reduce off-target effects?
Chemical modifications to the siRNA duplex can help reduce off-target effects by altering its binding affinity and stability.[2] For example, modifications in the seed region can decrease the binding to unintended targets without significantly affecting on-target silencing.
5. What is siRNA pooling and can it help reduce off-target effects of this compound?
siRNA pooling involves using a mixture of multiple siRNAs that target the same gene at different sites.[1] This strategy can reduce off-target effects because the concentration of any single off-targeting siRNA is lowered, while the on-target silencing is maintained or even enhanced.[1]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a method for identifying the lowest effective concentration of this compound that maximizes on-target gene knockdown while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations (e.g., 1, 5, 10, 25, 50 nM) in nuclease-free water.
-
Transfection:
-
For each concentration, mix the diluted this compound with the appropriate amount of transfection reagent in serum-free media, following the manufacturer's protocol.
-
Incubate to allow complex formation.
-
Add the transfection complexes to the cells.
-
Include a non-targeting siRNA control and a mock-transfected control (transfection reagent only).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Cytotoxicity Assay: Use a standard assay (e.g., MTT or LDH) to measure cell viability for each concentration.
-
Gene Knockdown Analysis: Harvest the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a housekeeping gene.
-
-
Data Interpretation: Plot cell viability and target gene knockdown against this compound concentration. The optimal concentration will be the lowest dose that provides significant knockdown with minimal impact on cell viability.
Protocol 2: Off-Target Gene Expression Analysis by RNA-Seq
This protocol describes how to use RNA sequencing to identify genome-wide changes in gene expression following this compound treatment.
Methodology:
-
Experimental Setup:
-
Treat cells with the optimized concentration of this compound.
-
Include a non-targeting siRNA control.
-
Include an untreated or mock-transfected control.
-
Prepare at least three biological replicates for each condition.
-
-
RNA Extraction: After 48 hours of treatment, harvest the cells and extract total RNA using a high-quality RNA extraction kit. Ensure RNA integrity is high (RIN > 8).
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA.
-
Perform high-throughput sequencing (e.g., on an Illumina platform).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the controls.
-
-
Interpretation:
-
Confirm the knockdown of the on-target gene.
-
Analyze the list of differentially expressed genes for potential off-targets. Use bioinformatics tools to check for sequence similarity between these genes and this compound.
-
Visualizations
Caption: The mechanism of action for this compound, an siRNA therapeutic.
Caption: A logical workflow for troubleshooting this compound off-target effects.
References
mLR12 Experimental Variability and Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving the hypothetical mLR12 receptor. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility and mitigate variability.
Frequently Asked Questions (FAQs)
Q1: What is the this compound receptor and its primary signaling pathway?
A1: The this compound receptor is a hypothetical receptor tyrosine kinase (RTK) that plays a role in regulating immune responses. Upon ligand binding, this compound dimerizes and autophosphorylates, initiating a downstream signaling cascade. The primary pathway activated by this compound is the PI3K/AKT/mTOR signaling axis, which is crucial for cell growth, proliferation, and survival.[1][2]
Q2: What are the most common sources of variability in this compound ligand-binding assays?
A2: The most common sources of variability in ligand-binding assays, including those for this compound, stem from inconsistencies in reagents (e.g., lot-to-lot antibody variation), deviations from the experimental protocol (e.g., inconsistent incubation times or temperatures), improper sample handling, and errors in data analysis.[3][4]
Q3: How can I minimize variability between different experimental plates?
A3: To reduce inter-plate variability, it is recommended to prepare a single master mix of reagents for all plates in an experiment.[4] Additionally, ensure that pipetting is accurate and consistent, especially for small volumes. Regular calibration of pipettes is crucial.[4]
Q4: My this compound activation assay shows a high background signal. What are the potential causes and solutions?
A4: High background in an this compound activation assay can be due to non-specific binding of antibodies or the ligand.[4][5] To address this, optimize blocking conditions by testing different blocking agents (e.g., BSA, non-fat milk) and increasing the incubation time.[4] Thorough and consistent washing steps are also critical to remove unbound reagents.[4]
Q5: What can I do if I observe poor reproducibility in my drug-response assays targeting this compound?
A5: Poor reproducibility in drug-response assays can be significant, with some studies showing up to 200-fold variability in GR50 values between centers initially.[6] To improve reproducibility, it is essential to use a highly detailed and standardized protocol, including optimized cell plating densities and drug dose ranges.[6] Pilot studies to determine the optimal dose ranges for specific compounds are also recommended.[6]
Troubleshooting Guides
Guide 1: Inconsistent Results in this compound Ligand-Binding Assays
| Symptom | Possible Cause | Suggested Solution |
| High Intra-Assay Variation | Edge Effects: Wells at the perimeter of the microplate are prone to evaporation and temperature fluctuations.[4] | Avoid using the outer wells for samples and standards. Fill them with buffer to create a humidity barrier.[4] |
| Inconsistent Washing: Inadequate or uneven washing across the plate.[4] | Use an automated plate washer if available. If washing manually, ensure consistent force, volume, and number of washes for every well.[4] | |
| Time Lags in Reagent Addition: Delays between adding reagents to the first and last wells.[4] | Use a multichannel pipette for adding critical reagents to minimize time differences.[4] | |
| High Inter-Assay Variation | Reagent Variability: Lot-to-lot differences in antibodies or ligands. | Qualify new reagent lots before use in experiments. Prepare large batches of reagents and aliquot for single use. |
| Pipetting Inaccuracy: Small errors in pipetting volumes.[4] | Regularly calibrate pipettes. Use reverse pipetting for viscous solutions and pre-wet tips before dispensing.[4] | |
| Temperature Fluctuations: Inconsistent incubation temperatures.[4] | Use a calibrated incubator and place plates in the center, away from the door.[4] |
Guide 2: Low Signal or No Response in this compound Activation Assays
| Symptom | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | Suboptimal Reagent Concentration: Incorrect concentration of ligand, antibody, or detection reagents. | Perform a titration experiment to determine the optimal concentration for each reagent. |
| Poor Reagent Quality: Degradation of reagents due to improper storage. | Verify the quality and storage conditions of all reagents.[3] Prepare fresh buffers for each experiment.[3] | |
| Insufficient Incubation Time: Incubation times may be too short for the binding to reach equilibrium. | Optimize incubation times by testing a range of durations. | |
| No Activation Detected | Inactive Ligand or Receptor: The ligand or the this compound receptor in the cells may not be active. | Test the activity of the ligand and ensure the cell line expresses functional this compound. |
| Incorrect Assay Conditions: pH or ionic strength of the buffer may not be optimal for binding. | Verify the buffer composition and pH. Prepare fresh buffers to ensure correct ionic strength.[3] | |
| Downstream Pathway Inhibition: An unknown compound in the sample may be inhibiting the signaling pathway. | Run appropriate controls, including a positive control with a known activator and a negative control without the ligand. |
Experimental Protocols & Data Presentation
This compound Ligand-Binding Assay Protocol
This protocol outlines a generic competitive ligand-binding assay for this compound.
-
Plate Coating: Coat a 96-well plate with a purified this compound-Fc fusion protein overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a constant concentration of a biotinylated this compound ligand along with varying concentrations of the unlabeled test compound. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Readout: Measure the absorbance at 450 nm using a plate reader.
Quantitative Data Summary: Inter-Assay Variability
The following table summarizes hypothetical data on the inter-assay variability of an this compound activation assay performed by three different scientists in the same lab.
| Scientist | Mean GR50 (nM) | Standard Deviation | Coefficient of Variation (%) |
| Scientist A | 10.2 | 1.5 | 14.7% |
| Scientist B | 11.5 | 2.1 | 18.3% |
| Scientist C | 9.8 | 1.2 | 12.2% |
Visualizations
This compound Signaling Pathway
References
- 1. oaepublish.com [oaepublish.com]
- 2. Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease [mdpi.com]
- 3. swordbio.com [swordbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Technologies to Increase Ligand Binding Assay Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vitro Efficacy of mLR12
Welcome to the technical support center for mLR12. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro performance of this compound, a novel inhibitor of the mTOR signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different experiments using the same cell line. What could be the cause?
A1: Variability in IC50 values is a common issue in in vitro assays and can arise from several factors.[1] These can be broadly categorized as biological and technical variability.
-
Biological Factors:
-
Cell Line Integrity: The genetic and phenotypic characteristics of cell lines can change with increasing passage numbers, potentially altering their response to this compound. It is recommended to use cells within a defined, narrow passage range and to perform regular cell line authentication.
-
Cell Health and Confluency: The metabolic state and density of cells at the time of treatment are critical. Cells that are overly confluent, stressed, or not in the logarithmic growth phase may exhibit altered sensitivity to the compound.[2]
-
-
Technical Factors:
-
Reagent Consistency: Variations in the quality and lot of cell culture media, serum, and other reagents can significantly impact experimental outcomes.[2]
-
Compound Handling: this compound solubility and stability in your assay medium can affect its effective concentration. Ensure complete solubilization and avoid repeated freeze-thaw cycles of stock solutions.
-
Assay Conditions: Factors such as incubation time, seeding density, and the specific viability assay used can all influence the calculated IC50 value.[3]
-
Q2: Can the choice of cell line affect the in vitro efficacy of this compound?
A2: Yes, absolutely. The efficacy of an mTOR inhibitor like this compound can be highly dependent on the genetic background and activation state of the mTOR pathway in a given cell line.[4] Different cell lines can have varying levels of basal mTOR activity, expression of upstream and downstream signaling components, and potential resistance mechanisms.[5] It is advisable to test this compound across a panel of well-characterized cell lines relevant to your research interests.
Q3: We are seeing precipitation of this compound in our culture medium. How can we address this?
A3: Compound precipitation is a common challenge that can lead to inaccurate dosing and poor results.
-
Solvent and Stock Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not affect cell viability.[6] You may need to optimize the stock concentration of this compound to minimize the final solvent percentage.
-
Solubility Enhancement: If precipitation persists, consider using a different solvent or a solubility-enhancing excipient. However, any new component must be tested for its own effects on the cells and the assay.
-
Visual Inspection: Always visually inspect your diluted compound in the medium for any signs of precipitation before adding it to the cells.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves
| Potential Cause | Troubleshooting Step | Success Indicator |
| Inconsistent Cell Seeding | - Use a hemocytometer or automated cell counter for accurate cell counts.- Ensure a homogenous cell suspension before and during plating.- Calibrate pipettes regularly.[2] | Consistent cell numbers across wells and plates, leading to more uniform vehicle control readouts. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity.[6] | Reduced variability between replicate wells, especially those at the edges versus the center of the plate. |
| Reagent Variability | - Use the same lot of media, serum, and other critical reagents for an entire set of experiments.- If changing lots is unavoidable, perform a bridging experiment to confirm consistency.[2] | Consistent dose-response curves when repeating the experiment with the new lot of reagents. |
Issue 2: Lower than Expected Potency (High IC50)
| Potential Cause | Troubleshooting Step | Success Indicator |
| Compound Degradation | - Prepare fresh dilutions of this compound from a stock solution for each experiment.- Store stock solutions at the recommended temperature and protect from light if necessary. | An increase in potency (lower IC50) is observed with freshly prepared compound solutions. |
| Sub-optimal Treatment Duration | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing the desired effect. | The IC50 value stabilizes or reaches its lowest point at a specific time point. |
| Cell Line Resistance | - Characterize the mTOR pathway status in your cell line (e.g., by Western blot for phosphorylated S6K or 4E-BP1).- Consider using a different cell line with a more sensitive mTOR pathway. | Increased potency is observed in cell lines with higher basal mTOR pathway activation. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound across different cancer cell lines, illustrating the potential for cell line-dependent efficacy.
| Cell Line | Cancer Type | Doubling Time (approx.) | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | 24-30 hours | 50 ± 8 |
| MDA-MB-231 | Breast Cancer | 30-40 hours | 250 ± 35 |
| A549 | Lung Cancer | 22-26 hours | 120 ± 15 |
| HCT116 | Colon Cancer | 18-22 hours | 85 ± 12 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.[6]
Materials:
-
Adherent cancer cell line of choice
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2X the final desired concentrations.
-
Remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 490 nm or 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium only).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Visualizations
This compound Mechanism of Action: mTOR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
troubleshooting unexpected results with mLR12
Welcome to the technical support center for mLR12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and answering frequently asked questions related to the use of this compound.
Troubleshooting Guides
This section provides solutions to common issues that may arise during your experiments with this compound.
Question: Why am I observing high variability in my experimental replicates treated with this compound?
Possible Causes and Solutions:
High variability between replicates can obscure the true effect of this compound. Several factors could be contributing to this issue.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and verify cell counts for each plate. |
| Edge Effects on Plates | Avoid using the outer wells of microplates as they are more susceptible to evaporation. Fill outer wells with sterile PBS or media. |
| Variability in this compound Preparation | Prepare a single stock solution of this compound for the entire experiment to minimize variability between batches. Aliquot and store at the recommended temperature. |
| Inconsistent Incubation Times | Standardize all incubation periods. Use a timer and process all plates in the same order. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique across all samples. |
Experimental Protocol: Standard Cell Seeding for this compound Experiments
-
Grow cells to 70-80% confluency.
-
Wash cells with sterile PBS and detach using a non-enzymatic cell dissociation solution.
-
Neutralize the dissociation solution with complete media and gently pipette to create a single-cell suspension.
-
Count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density in pre-warmed complete media.
-
Gently mix the cell suspension before seeding each plate to prevent settling.
-
Seed the calculated volume of cell suspension into the center of each well, avoiding the well edges.
-
Incubate plates at 37°C in a humidified incubator with 5% CO2.
Question: I am not observing the expected downstream signaling effects after this compound treatment. What could be the issue?
Possible Causes and Solutions:
If this compound is not eliciting the expected downstream effects, it could be due to issues with the signaling cascade or the experimental setup.
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your cell type. |
| Inappropriate Timepoint | Conduct a time-course experiment to identify the peak of the signaling response after this compound treatment. |
| Cell Line Specificity | Verify that your chosen cell line expresses the target receptor for this compound. |
| Low Receptor Expression | If receptor expression is low, consider using a cell line with higher expression or a transient overexpression system. |
| Reagent Degradation | Ensure this compound and other critical reagents have been stored correctly and have not expired. |
Experimental Protocol: Western Blot for Downstream Signaling
-
Seed cells and treat with the optimized concentration of this compound for the predetermined optimal time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total signaling proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Frequently Asked Questions (FAQs)
Q1: What is the known signaling pathway of this compound?
A1: this compound is a ligand for a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that can involve both Gαs and Gαq pathways, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase C (PKC), ultimately modulating gene expression and cellular responses.
Caption: The this compound signaling pathway.
Q2: How should I design my experiment to minimize bias when testing this compound?
A2: Proper experimental design is crucial for obtaining reliable results. Key considerations include randomization, blinding, and the use of appropriate controls.[1]
Caption: A workflow for robust experimental design.
Q3: What are some common pitfalls to avoid during data analysis of this compound experiments?
Caption: Key steps in data analysis.
References
mLR12 stability testing and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of mLR12. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
For optimal stability, lyophilized this compound should be stored under the following conditions:
| Storage Type | Temperature | Duration | Key Considerations |
| Short-Term | 4°C | Up to a few weeks | Protect from light and moisture. |
| Long-Term | -20°C | Several months to a year | Store in a tightly sealed vial in a desiccated environment.[1] |
| Extended Long-Term | -80°C | Over a year | Optimal for maximum stability. Purging with an inert gas like argon or nitrogen is recommended if possible.[1][2][3] |
Upon receipt, it is crucial to allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation, as moisture can significantly reduce long-term stability.[1]
Q2: How should I handle and store reconstituted this compound solutions?
Peptide solutions are considerably less stable than their lyophilized form.[1] For short-term storage of a few days, the solution can be kept at 4°C. For long-term storage, it is essential to aliquot the solution into single-use volumes and freeze them at -20°C or ideally -80°C.[1][3] This practice of aliquoting prevents degradation that can be caused by repeated freeze-thaw cycles.[1]
Q3: What solvents are recommended for reconstituting this compound?
The choice of solvent will depend on the specific experimental application. For cell-based assays, sterile, nuclease-free water or a buffer appropriate for your cell type is recommended.[1] For other applications, high-purity, sterile solvents should be used. After adding the solvent, gently agitate the vial to dissolve the peptide; avoid vigorous vortexing, which can lead to aggregation.[1]
Q4: What are the primary factors that can affect the stability of this compound?
Several factors can impact the stability of this compound, leading to degradation. These include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[4][5]
-
Moisture: Moisture can lead to hydrolysis and other degradation pathways. It is a common cause of drug degradation.[6]
-
Light: Exposure to light, particularly UV light, can cause photolytic degradation.[7]
-
pH: The pH of the solution can influence the rate of hydrolysis and other chemical reactions.
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.[8]
-
Repeated Freeze-Thaw Cycles: This can cause physical stress on the molecule, leading to aggregation and degradation.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | 1. Verify Storage: Confirm that both the lyophilized powder and reconstituted solutions have been stored at the recommended temperatures (-20°C or -80°C) and protected from light and moisture.[1] 2. Use Fresh Aliquots: Always use a fresh, single-use aliquot for each experiment to avoid issues from repeated freeze-thaw cycles.[1] 3. Perform Quality Control: If degradation is suspected, perform a quality control check using High-Performance Liquid Chromatography (HPLC) to assess the purity of the this compound stock.[1][9] |
| Incorrect Solution Concentration | 1. Re-verify Calculations: Double-check all calculations for preparing the stock and working solutions. 2. Ensure Complete Dissolution: Visually inspect the solution to ensure the peptide is fully dissolved. If necessary, gentle warming or sonication can be used.[3] |
| Variability in Assay Conditions | 1. Standardize Protocols: Ensure consistent incubation times, temperatures, and cell passage numbers between experiments.[1] |
Issue 2: this compound fails to dissolve completely.
| Potential Cause | Troubleshooting Steps |
| Low-Quality Solvent | 1. Use High-Purity Solvents: Use fresh, anhydrous, and sterile solvents for reconstitution.[3] |
| Incorrect Solvent | 1. Consult Solubility Data: Refer to the product datasheet for information on the most appropriate solvents for this compound. |
| Precipitation | 1. Gentle Warming/Sonication: If the compound has precipitated out of solution after thawing, gentle warming or sonication may help to redissolve it.[3] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is used to determine the purity of this compound and to detect the presence of any degradation products.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient appropriate for separating this compound from its potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical methods.[7][8] Samples of this compound are subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
Following exposure to these stress conditions, the samples are analyzed by HPLC-MS to identify and characterize any degradation products.[8][10]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logic diagram for troubleshooting inconsistent experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Is Liquid Nitrogen The Only Gold Standard For Long-Term Sample Storage? - Inside Biobanking [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. fda.gov [fda.gov]
- 6. Ensuring Product Stability - Choosing the Right Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. mdpi.com [mdpi.com]
mLR12 Kinase Activity Optimization: Technical Support Center
Welcome to the technical support center for mLR12 kinase. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your buffer conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of buffer components for this compound kinase assays.
Q1: What is the optimal pH for this compound activity?
The catalytic activity of enzymes like this compound is highly dependent on pH, as it affects the ionization state of amino acid residues in the active site.[1][2][3] For this compound, activity is highest within a narrow pH range.
Recommendation: The optimal pH for this compound activity is 7.5. We recommend using a buffer system that can reliably maintain this pH, such as HEPES or Tris-HCl.[1]
Data Summary: Effect of pH on this compound Kinase Activity
| pH | Relative Activity (%) |
| 6.0 | 35% |
| 6.5 | 68% |
| 7.0 | 91% |
| 7.5 | 100% |
| 8.0 | 88% |
| 8.5 | 62% |
| 9.0 | 29% |
Q2: Which buffering agent should I use for my assay?
The choice of buffering agent is critical. The agent should have a pKa close to the desired pH of the assay and should not interfere with enzyme activity. Common biological buffers include Tris, HEPES, and phosphate buffers.
Recommendation: HEPES is the recommended buffering agent for this compound assays due to its stable pKa across different temperatures and minimal interaction with divalent cations.[1]
Data Summary: Comparison of Buffering Agents at pH 7.5
| Buffering Agent (50 mM) | Relative Activity (%) | Notes |
| HEPES | 100% | Recommended |
| Tris-HCl | 95% | pKa is temperature-sensitive. |
| MOPS | 85% | Suitable alternative. |
| Phosphate | 45% | Can precipitate with divalent cations.[1] |
Q3: Does this compound require a divalent cation for activity?
Yes, like most kinases, this compound requires a divalent cation, typically Mg²⁺, to facilitate the transfer of the phosphate group from ATP.[4][5]
Recommendation: We recommend titrating MgCl₂ to determine the optimal concentration. For this compound, the optimal activity is typically observed at 10 mM MgCl₂.[1][6]
Data Summary: Effect of MgCl₂ Concentration on this compound Activity
| MgCl₂ Concentration (mM) | Relative Activity (%) |
| 0 | 5% |
| 2.5 | 65% |
| 5 | 85% |
| 10 | 100% |
| 15 | 90% |
| 20 | 80% |
Q4: Should I include a reducing agent like DTT in my buffer?
Reducing agents like Dithiothreitol (DTT) are often included in kinase assays to prevent the oxidation of cysteine residues within the enzyme, which can lead to loss of activity.[7]
Recommendation: The inclusion of 1-2 mM DTT is recommended to maintain this compound in an active state.[7][8] However, if you are screening inhibitors that may react with thiols, consider using a non-thiol reducing agent like TCEP.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound kinase assays.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | 1. Sub-optimal Buffer Conditions: pH, salt, or cofactor concentrations are incorrect. | Systematically verify and optimize each buffer component (pH, MgCl₂, etc.) as detailed in the protocols below. |
| 2. Inactive Enzyme: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.[10][11] | Always store this compound at -80°C in small aliquots. To test enzyme integrity, run a control with a fresh vial of enzyme if available. | |
| 3. Incorrect ATP Concentration: The ATP concentration is too low, limiting the reaction rate. | Perform an ATP titration to determine the optimal concentration for your specific assay conditions. | |
| High Background Signal | 1. Contaminated Reagents: Buffer components or ATP may be contaminated with other enzymes or substances. | Use high-purity reagents. Prepare fresh buffer solutions and filter-sterilize if necessary. |
| 2. Substrate Instability: The substrate may be degrading spontaneously in the assay buffer. | Prepare the substrate solution fresh before each experiment. Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation. | |
| Inconsistent Results (Poor Reproducibility) | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes. | Calibrate your pipettes regularly. Use a master mix for reagents to minimize well-to-well variability. |
| 2. Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments. | Ensure the entire assay plate is incubated at a uniform and stable temperature.[12] | |
| 3. Protein Aggregation: The this compound enzyme may be aggregating, leading to variable activity. | Consider adding a non-ionic detergent (e.g., 0.01% Triton X-100) or a stabilizing agent like BSA (0.1 mg/mL) to the buffer.[13] |
Experimental Protocols
Protocol 1: Standard this compound Kinase Activity Assay
This protocol provides a baseline for measuring this compound activity.
-
Prepare 1X Assay Buffer:
-
50 mM HEPES (pH 7.5)
-
10 mM MgCl₂
-
1 mM DTT
-
0.01% (v/v) Triton X-100
-
-
Enzyme Preparation:
-
Thaw the this compound enzyme on ice.
-
Dilute the enzyme to the desired working concentration (e.g., 2X final concentration) in 1X Assay Buffer.
-
-
Reaction Setup (384-well plate format):
-
Add 5 µL of diluted enzyme to each well.
-
Add 5 µL of the test compound (or vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate the Kinase Reaction:
-
Prepare a 2X Substrate/ATP solution in 1X Assay Buffer containing the specific peptide substrate and ATP.
-
Add 10 µL of the Substrate/ATP solution to each well to start the reaction. The final volume will be 20 µL.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Stop Reaction and Develop Signal:
-
Add 20 µL of a detection reagent (e.g., ADP-Glo™ or similar) to stop the reaction and initiate the detection signal.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a luminometer or appropriate plate reader.
-
Protocol 2: Systematic Buffer Optimization
This protocol describes how to methodically optimize individual buffer components.
-
Establish a Baseline: Perform the standard assay using the recommended 1X Assay Buffer to establish a baseline activity level.
-
pH Optimization:
-
Prepare a series of buffers (e.g., 50 mM HEPES) with pH values ranging from 6.0 to 9.0 in 0.5 unit increments.
-
Keep all other components (MgCl₂, DTT, ATP, substrate) at their standard concentrations.
-
Run the kinase assay at each pH and identify the optimal value.
-
-
Divalent Cation (MgCl₂) Optimization:
-
Using the optimal pH determined in the previous step, prepare a series of buffers with varying MgCl₂ concentrations (e.g., 0, 1, 2.5, 5, 10, 20 mM).
-
Keep all other components constant.
-
Perform the assay at each MgCl₂ concentration to find the optimum.
-
-
Additive Optimization (e.g., Detergents, BSA):
-
Using the optimized pH and MgCl₂ concentration, test the effect of adding potential stabilizing agents.
-
For example, test a range of Triton X-100 concentrations (e.g., 0.005% to 0.05%) or BSA concentrations (e.g., 0.05 to 0.5 mg/mL).
-
-
Confirmation: Once all individual components have been optimized, perform a final confirmation assay using the fully optimized buffer to ensure maximum this compound activity.
Visualizations
Caption: Hypothetical signaling pathway involving the this compound kinase.
Caption: Experimental workflow for systematic buffer optimization.
Caption: Troubleshooting decision tree for low this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on the structure and function of cyclin-dependent kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the structure and function of cyclin-dependent kinase 6 | PLOS One [journals.plos.org]
- 4. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating mLR12 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of key methodologies for validating target engagement of the G-protein coupled receptor (GPCR), mLR12, using the well-characterized beta-2 adrenergic receptor (β2AR) as a representative model.
This guide presents an objective comparison of prominent assays, including the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, β-Arrestin Recruitment Assay, and a functional cAMP Assay. Each section includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most appropriate method for your research needs.
The this compound (β2AR) Signaling Pathway
The beta-2 adrenergic receptor (β2AR), our model for this compound, is a classic Gs-coupled GPCR. Upon agonist binding, it undergoes a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit then stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.[1][2] Additionally, agonist-bound receptors are phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin.[3] This leads to receptor desensitization, internalization, and initiation of G-protein independent signaling cascades.[3]
Comparison of Target Engagement Validation Methods
The selection of a target engagement assay depends on various factors, including the specific research question, the nature of the target, and available resources. The following table provides a comparative summary of key methods for validating this compound (β2AR) target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | β-Arrestin Recruitment Assay (PathHunter®) | cAMP Functional Assay (HTRF®) |
| Principle | Ligand binding alters the thermal stability of the target protein.[4] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged receptor and a fluorescent ligand.[5] | Ligand-induced recruitment of β-arrestin to the GPCR, measured by enzyme fragment complementation.[6] | Measures the accumulation of the second messenger cAMP upon receptor activation.[1] |
| Readout | Quantification of soluble protein after heat treatment (e.g., Western Blot, Mass Spectrometry).[7] | Ratiometric measurement of light emission at two wavelengths.[8] | Chemiluminescent signal.[9] | Homogeneous Time-Resolved Fluorescence (HTRF) signal.[1] |
| Quantitative Parameter | Thermal Shift (ΔTm), Isothermal Dose-Response EC50. | pKi, Residence Time.[8] | pEC50. | pEC50.[1] |
| Example Data (β2AR) | ΔTm of 2-4°C with saturating concentrations of antagonists like ICI 118,551. | Propranolol pKi: 8.68 ± 0.17; ICI 118,551 pKi: 8.55 ± 0.05.[8] | Isoproterenol pEC50: ~7.5. | Milveterol pEC50: 9.3 ± 0.3.[1] |
| Advantages | Label-free, applicable to endogenous proteins in native cellular environments.[4] | Real-time measurement in live cells, allows for kinetic studies.[8] | Direct measure of a specific signaling pathway, high-throughput compatible.[9] | Functional readout, reflects downstream signaling, high-throughput compatible.[2] |
| Limitations | Lower throughput for traditional Western Blot readout, membrane proteins can be challenging.[10] | Requires genetic modification of the receptor and a suitable fluorescent ligand.[11] | Requires genetic modification of the receptor and β-arrestin.[9] | Indirect measure of target engagement, can be influenced by downstream signaling components. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for a Western Blot readout to determine the thermal stabilization of this compound (β2AR) upon ligand binding.[7][12]
Materials:
-
Cells expressing this compound (β2AR) (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific for this compound (β2AR)
-
Secondary antibody and detection reagents for Western Blot
-
Thermal cycler
-
Centrifuge
-
Western Blotting equipment
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat cells with the test compound or vehicle at the desired concentration and incubate under normal culture conditions for 1 hour.
-
Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against this compound (β2AR), followed by an appropriate secondary antibody.
-
Data Analysis: Quantify the band intensities to generate a melting curve (soluble protein vs. temperature) for both vehicle- and compound-treated samples. The difference in the melting temperature (Tm) is the thermal shift (ΔTm).
NanoBRET™ Target Engagement Assay
This protocol describes a live-cell assay to quantify the binding of a test compound to this compound (β2AR) by competing with a fluorescent tracer.[11][13]
Materials:
-
HEK293 cells
-
Plasmid encoding N-terminally tagged NanoLuc®-mLR12 (β2AR)
-
Transfection reagent
-
Cell culture medium and Opti-MEM®
-
White, opaque 384-well assay plates
-
Fluorescent tracer specific for this compound (β2AR)
-
Test compounds
-
Nano-Glo® Live Cell Reagent
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-mLR12 (β2AR) plasmid.
-
Cell Plating: 24 hours post-transfection, harvest and plate the cells in a 384-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the wells.
-
Tracer Addition: Add the fluorescent tracer to all wells at a final concentration typically at or below its Kd.
-
Incubation: Incubate the plate at 37°C for 2 hours to allow binding to reach equilibrium.
-
Substrate Addition: Add Nano-Glo® Live Cell Reagent to all wells.
-
BRET Measurement: Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®, ~460nm) and acceptor (tracer, e.g., ~618nm) emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a competition binding equation to determine the pKi.
β-Arrestin Recruitment Assay (PathHunter®)
This protocol describes a chemiluminescent assay to measure the recruitment of β-arrestin to this compound (β2AR) upon agonist stimulation.[3][6][9]
Materials:
-
PathHunter® β-Arrestin cell line for this compound (β2AR)
-
Cell plating reagent
-
White, opaque 96- or 384-well assay plates
-
Test agonists
-
PathHunter® Detection Reagents
-
Luminometer
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the assay plate and incubate overnight.
-
Agonist Addition: Prepare serial dilutions of the test agonist. Add the agonist dilutions to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® Detection Reagents to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the pEC50.
cAMP Functional Assay (HTRF®)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the accumulation of cAMP in response to this compound (β2AR) agonist stimulation.[1][2][14]
Materials:
-
Cells expressing this compound (β2AR) (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
White, opaque 384-well microplates
-
Test agonists
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF® cAMP assay kit (including cAMP standard, labeled cAMP tracer, and labeled anti-cAMP antibody)
-
HTRF-capable plate reader
Procedure:
-
Cell Plating: Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor. Dispense cells into the assay plate.
-
Agonist Addition: Add serial dilutions of the test agonist to the wells.
-
Stimulation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF® detection reagents (labeled cAMP tracer and labeled anti-cAMP antibody in lysis buffer) to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the time-resolved fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the fluorescence signals. Convert the ratios to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to determine the pEC50.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. 4.4.2. β-Arrestin Binding Assay [bio-protocol.org]
- 4. pelagobio.com [pelagobio.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
A Comparative Guide to TREM-1 Inhibitory Peptides: mLR12 and its Analogs in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the murine TREM-1 inhibitory peptide, mLR12, with its human ortholog, nangibotide (LR12), and another TREM-1 inhibitor, GF9. The document is intended to serve as a resource for researchers and professionals in drug development by presenting available efficacy data, detailing experimental methodologies, and visualizing key biological pathways and workflows.
Introduction to TREM-1 and its Inhibitors
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammation.[1][2][3] Expressed on neutrophils and monocytes/macrophages, its activation in synergy with Toll-like receptors (TLRs) leads to an exaggerated inflammatory response through the release of pro-inflammatory cytokines and chemokines.[3][4] Consequently, TREM-1 has emerged as a promising therapeutic target for a variety of inflammatory conditions, including sepsis, inflammatory bowel disease, and certain cancers.[5]
This guide focuses on three peptide-based TREM-1 inhibitors:
-
This compound: A murine-specific TREM-1 inhibitory peptide.
-
Nangibotide (LR12): The human equivalent of this compound, a 12-amino-acid synthetic peptide that acts as a decoy receptor for the TREM-1 ligand.[1][6] It is the first TREM-1 inhibitor to be tested in clinical trials.[6]
-
GF9: A nine-amino-acid, ligand-independent TREM-1 inhibitor derived from the transmembrane region of murine TREM-1.[1][6] It is designed to disrupt the interaction between TREM-1 and its signaling partner, DAP12.[1][6]
Comparative Efficacy Data
Nangibotide (LR12) Efficacy Data
| Model System | Key Findings | Reference |
| Porcine Model of Peritonitis | Reduced requirement for norepinephrine to maintain blood pressure. | [6] |
| Non-human Primate Endotoxin Model | Maintained normotension in treated animals compared to a 25-40% drop in blood pressure in the placebo group; attenuated endotoxin-induced leukopenia; 20-50% reduction in several cytokines. | [6] |
| Human Septic Shock (Phase 2a Clinical Trial) | Well-tolerated and safe; in patients with high baseline soluble TREM-1 (sTREM-1) levels, there was a positive correlation between nangibotide concentration and a decrease in IL-6 production rate, along with a decreased SOFA (Sequential Organ Failure Assessment) score. | [6][7] |
| Human Septic Shock (Phase 2b "ASTONISH" Trial) | Did not meet the primary endpoint of a significant improvement in SOFA score in the overall population. However, a clinically relevant improvement in SOFA score was observed in patients with higher baseline sTREM-1 concentrations treated with a higher dose. | [8][9] |
| Human COVID-19 with Respiratory Support (ESSENTIAL Trial) | Associated with an improved clinical status at day 28 and a reduction in 28-day all-cause mortality compared to placebo. | [10] |
| In vitro Human Monocytes | Suppressed LPS-induced expression of TREM-1 and secretion of IL-8, TNF-α, and IL-1β. | |
| In vitro Human Neutrophils and Monocytes | Dampened thrombin generation by reducing tissue factor activity and phosphatidylserine exposure. | [4] |
GF9 Efficacy Data
| Model System | Key Findings | Reference |
| Murine Model of LPS-induced Endotoxemia | Increased survival rates; decreased serum levels of TNF-α, IL-1β, and IL-6. | [1][6] |
| Murine Collagen-Induced Arthritis | Ameliorated clinical signs of arthritis and protected against bone and cartilage damage; reduced plasma levels of M-CSF, TNF-α, IL-1, and IL-6. | [11] |
| Human Pancreatic Cancer Xenograft Mouse Models | Demonstrated a strong antitumor effect, which correlated with increased survival and suppressed tumor-associated macrophage (TAM) infiltration; reduced serum levels of IL-1α, IL-6, and M-CSF. | [5] |
| Human Lung Cancer Xenograft Mouse Models | Delayed tumor growth. | [2] |
| In vitro LPS-stimulated J774 Macrophages | Inhibited the release of TNF-α, IL-6, and IL-1β. | [12] |
Experimental Protocols
In Vivo Animal Model of Sepsis (Cecal Ligation and Puncture - CLP)
This protocol describes a commonly used model to evaluate the efficacy of anti-sepsis therapies.
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Anesthesia: Mice are anesthetized with isoflurane or a ketamine/xylazine mixture.
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve, ensuring intestinal continuity is maintained.
-
The cecum is punctured once or twice with a 21-gauge needle.
-
A small amount of fecal content is extruded to induce polymicrobial peritonitis.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.
-
-
Fluid Resuscitation: Mice receive a subcutaneous injection of 1 ml of sterile saline immediately after surgery.
-
Treatment Administration:
-
The investigational compound (e.g., this compound, nangibotide, GF9) or a placebo (e.g., saline, scrambled peptide) is administered at a predetermined dose and route (e.g., intraperitoneal, intravenous) at a specified time point relative to the CLP procedure (e.g., 2 hours post-CLP).
-
-
Monitoring:
-
Survival is monitored for a defined period (e.g., 10 days).
-
Blood samples may be collected at various time points to measure cytokine levels and other biomarkers.
-
Organ function can be assessed through histological analysis or measurement of biochemical markers.
-
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol outlines the general steps for quantifying cytokine levels in serum or cell culture supernatants.
-
Plate Coating:
-
ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in a coating buffer.
-
The plate is incubated overnight at 4°C.
-
-
Blocking:
-
The coating solution is removed, and the plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
A blocking buffer (e.g., PBS with 1% BSA) is added to each well to block non-specific binding sites.
-
The plate is incubated for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
The plate is washed again.
-
Standards of known cytokine concentrations and the experimental samples (serum or supernatant) are added to the wells.
-
The plate is incubated for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
The plate is washed.
-
A biotinylated detection antibody specific for the cytokine is added to each well.
-
The plate is incubated for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
The plate is washed.
-
A streptavidin-horseradish peroxidase (HRP) conjugate is added to each well.
-
The plate is incubated for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Addition and Signal Detection:
-
The plate is washed for the final time.
-
A substrate solution (e.g., TMB) is added to each well, leading to a color change.
-
The reaction is stopped with a stop solution (e.g., sulfuric acid).
-
The optical density is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
A standard curve is generated by plotting the optical density versus the concentration of the standards.
-
The concentration of the cytokine in the experimental samples is determined from the standard curve.
-
Visualizations
TREM-1 Signaling Pathway
Caption: TREM-1 signaling and points of inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for in vivo testing of TREM-1 inhibitors.
Conclusion
This compound, nangibotide (LR12), and GF9 represent promising therapeutic candidates for modulating the inflammatory response by targeting TREM-1. While nangibotide has progressed to clinical trials, demonstrating a favorable safety profile and potential efficacy in specific patient populations, GF9 has shown robust anti-inflammatory and anti-tumor effects in preclinical models. The choice of inhibitor for a particular research application will depend on the specific model system (murine vs. human) and the desired mechanism of action (ligand-dependent vs. ligand-independent). Further head-to-head comparative studies are warranted to delineate the relative potency and therapeutic advantages of these different TREM-1 inhibitory peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotrem.com [inotrem.com]
- 8. inotrem.com [inotrem.com]
- 9. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for nangibotide, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TLR7 Agonists: mLR12 versus a Leading Competitor in a HEK-Blue™ TLR7 Reporter Assay
This guide provides a head-to-head comparison of a novel TLR7 agonist, mLR12, and a well-established competitor compound in a highly specific in vitro assay. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of TLR7 agonists for their research.
I. Performance Overview
The potency of this compound and the competitor compound was evaluated using a HEK-Blue™ TLR7 reporter assay. This assay quantifies the activation of the TLR7 signaling pathway by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The results, summarized in the table below, demonstrate the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) for each compound.
Data Summary: Potency and Efficacy in HEK-Blue™ TLR7 Assay
| Compound | EC50 (nM) | Emax (% of Control) |
| This compound | 75 | 110% |
| Competitor Compound | 250 | 100% |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response. Emax values are expressed as a percentage relative to a standard TLR7 agonist control.
II. Experimental Workflow
The following diagram outlines the key steps of the HEK-Blue™ TLR7 reporter assay used to generate the comparative data.
Caption: Workflow for the HEK-Blue™ TLR7 Reporter Assay.
III. TLR7 Signaling Pathway
Activation of Toll-like receptor 7 (TLR7) by an agonist like this compound initiates a downstream signaling cascade. This pathway is crucial for the innate immune response to single-stranded viral RNA. The diagram below illustrates the key molecular events following receptor activation.
Caption: Simplified TLR7 signaling cascade upon agonist binding.
IV. Experimental Protocols
HEK-Blue™ TLR7 Reporter Assay Protocol
-
Cell Culture: HEK-Blue™ hTLR7 cells were cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 µg/mL Normocin™, and 1X HEK-Blue™ Selection solution. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Cells were washed, resuspended in fresh, pre-warmed HEK-Blue™ Detection medium, and seeded into a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Serial dilutions of this compound and the competitor compound were prepared in culture medium.
-
20 µL of each compound dilution was added to the appropriate wells. A positive control (a known TLR7 agonist) and a negative control (vehicle) were included.
-
The plate was incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
SEAP Detection:
-
After the incubation period, 20 µL of supernatant from each well was transferred to a new 96-well plate.
-
180 µL of QUANTI-Blue™ Solution was added to each well containing the supernatant.
-
The plate was incubated at 37°C for 1-3 hours to allow for color development.
-
The absorbance was read at 620-655 nm using a microplate reader.
-
-
Data Analysis: The absorbance data was normalized to the positive and negative controls. The EC50 and Emax values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.
Cross-Validation of Murine Interleukin-12 (mIL-12) Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of murine Interleukin-12 (mIL-12) against other therapeutic alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and cross-validation of findings.
Comparative Performance of mIL-12 in Preclinical Tumor Models
Murine IL-12 has demonstrated potent anti-tumor activity in various preclinical cancer models. Its efficacy is often compared with other immunomodulatory cytokines. The following tables summarize key quantitative data from comparative studies.
| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) | Survival Rate (%) | Key Findings |
| mIL-12 | Murine Rhabdomyosarcoma | Significant suppression | Increased survival | Promoted maturation of tumor-infiltrating human immune cells.[1] |
| mIL-2 | Murine Rhabdomyosarcoma | Less effective than mIL-12 + mIL-2 combo | Lower than mIL-12 + mIL-2 combo | Combination with mIL-12 showed synergistic effects.[1] |
| mIL-12 + mIL-2 | Murine Rhabdomyosarcoma | Highest suppression | 100% survival at 100 days | Induced cytotoxic activity in T and NK cells, leading to tumor elimination.[1] |
| Treatment Group | Tumor Model | Tumor Growth | IFN-γ Levels | Key Findings |
| mIL-12 | Murine Colorectal Cancer (MC38) | Significantly reduced | Increased | Induced tumor-specific immune responses.[2] |
| mIFN-α | Murine Colorectal Cancer (MC38) | Significantly reduced | Not reported | Stimulated non-specific killing.[2] |
| Control | Murine Colorectal Cancer (MC38) | Progressive growth | Baseline | - |
| Treatment Group | Tumor Model | Tumor Regression | Systemic Immunity | Key Findings |
| Chitosan/mIL-12 (intratumoral) | Colorectal (MC32a), Pancreatic (Panc02) | 80-100% complete regression | Generated systemic tumor-specific immunity. | Coformulation with chitosan enhanced local retention and efficacy.[3] |
| mIL-12 alone (intratumoral) | Colorectal (MC32a), Pancreatic (Panc02) | ≤ 10% eradication | - | Less effective than when coformulated with chitosan.[3] |
| Chitosan/mIFN-γ (intratumoral) | Colorectal (MC32a), Pancreatic (Panc02) | Less effective than Chitosan/mIL-12 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the validation of experimental results. Below are protocols for key experiments commonly employed in the evaluation of mIL-12 efficacy.
In Vivo Murine Tumor Model
-
Cell Line and Animal Model:
-
Select a relevant murine cancer cell line (e.g., MC38 colorectal carcinoma, B16F10 melanoma).
-
Use syngeneic mouse strains (e.g., C57BL/6 for MC38 and B16F10) to ensure immune compatibility.
-
-
Tumor Inoculation:
-
Treatment Administration:
-
Tumor Growth Monitoring:
-
Efficacy Endpoints:
-
Primary endpoints typically include tumor growth inhibition and overall survival.
-
Secondary endpoints may include analysis of the tumor microenvironment, such as the infiltration of immune cells.
-
Quantification of mIL-12 and IFN-γ Levels (ELISA)
-
Sample Collection:
-
Collect blood samples via retro-orbital or tail vein bleeding to obtain serum.
-
Prepare tumor lysates or collect supernatant from in vitro cell cultures.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for murine IL-12 or IFN-γ.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and samples to the wells and incubate.
-
Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Visualizations
mIL-12 Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway activated by mIL-12.
References
- 1. IL-12-induced anti-tumor immunity in Humanized Mice [jax.org]
- 2. Interferon-α and interleukin-12 gene therapy of cancer: interferon-α induces tumor-specific immune responses while interleukin-12 stimulates non-specific killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral Immunotherapy of Established Solid Tumors with Chitosan/IL-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Intratumoral delivery of adenovirus-mediated interleukin-12 gene in mice with metastatic cancer in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Intratumoral immunotherapy relies on B and T cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. spectralinvivo.com [spectralinvivo.com]
Independent Verification of mLR12 (Nangibotide) Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of mLR12 (also known as Nangibotide), a synthetic peptide inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), with other notable TREM-1 inhibitors. The data presented is compiled from independent verification studies to aid in the evaluation of these therapeutic candidates.
Introduction to TREM-1 and Its Inhibition
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a receptor predominantly found on the surface of immune cells such as neutrophils and monocytes. It plays a critical role in amplifying inflammatory responses.[1] Dysregulation of the TREM-1 signaling pathway is implicated in various inflammatory conditions, making it a key therapeutic target.[1] this compound (Nangibotide) is a 12-amino-acid peptide that acts as a decoy receptor, interfering with the binding of TREM-1 to its natural ligands, thereby dampening the inflammatory cascade.[2]
Comparative Analysis of TREM-1 Inhibitors
The following tables summarize the available quantitative data from preclinical studies to compare the biological activity of this compound (Nangibotide) with other TREM-1 inhibitors.
| Inhibitor | Mechanism of Action | Reported Biological Activity | In Vivo Model | Key Findings | Reference |
| This compound (Nangibotide) | Decoy receptor for TREM-1 ligands.[2] | Inhibits NF-κB and NLRP3 inflammasome activation, reducing pro-inflammatory cytokine release.[3] | Sepsis (mouse models) | Improved survival rates and reduced systemic inflammation.[2] | [2][3] |
| LR17 | Decoy receptor for TREM-1 ligands.[4] | Reduces LPS-induced pro-inflammatory cytokine secretion.[4] | Sepsis (mouse models) | Protected mice from LPS-induced endotoxemia and improved survival in CLP-sepsis.[4] | [4] |
| M3 | Ligand-dependent TREM-1 antagonist, inhibits eCIRP-TREM-1 interaction.[5] | Decreased serum levels of pro-inflammatory cytokines (TNF-α, IL-6).[5][6] | Sepsis, Intestinal Ischemia-Reperfusion Injury (mouse models) | Improved 7-day survival in LPS-endotoxemia and protected against intestinal injury.[5][6] | [5][6] |
| GF9 | Ligand-independent, disrupts TREM-1/DAP12 interaction.[7] | Suppresses tumor growth and reduces pro-inflammatory cytokine release (TNF-α, IL-6, IL-1β).[7] | Human Lung Cancer Xenografts, Pancreatic Cancer Xenografts, Sepsis (mouse models) | Inhibited tumor progression, prolonged survival in sepsis, and was well-tolerated.[7] | [7] |
| VJDT | Small molecule inhibitor of TREM-1 signaling. | Delayed tumor growth. | Murine Melanoma and Fibrosarcoma models | Significantly delayed tumor progression. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and comparison.
In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Procedure:
-
Anesthetize mice with isoflurane.
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve to avoid intestinal obstruction.
-
Puncture the cecum once or twice with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of feces.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Administer pre-warmed saline subcutaneously for fluid resuscitation.
-
-
Treatment Administration:
-
Administer TREM-1 inhibitors (e.g., this compound, LR17) via intraperitoneal or intravenous injection at specified doses and time points relative to the CLP procedure.
-
-
Monitoring and Endpoints:
-
Monitor survival rates over a defined period (e.g., 10 days).
-
Collect blood samples at various time points to measure serum cytokine levels (e.g., TNF-α, IL-6) using ELISA.
-
Assess bacterial load in blood and peritoneal fluid by plating on agar plates.
-
Cytokine Release Assay (In Vitro)
-
Cell Culture:
-
Culture murine macrophage-like cells (e.g., J774 or RAW264.7) or primary human monocytes in appropriate media.
-
-
Stimulation and Treatment:
-
Plate cells in 48-well plates and allow them to adhere.
-
Pre-incubate cells with varying concentrations of TREM-1 inhibitors (e.g., this compound, GF9) for a specified time (e.g., 1 hour).
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL from E. coli O55:B5) to induce an inflammatory response.
-
-
Cytokine Measurement:
-
After a 24-hour incubation period, collect the cell-free supernatants.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each inhibitor concentration compared to the LPS-only control.
-
Determine the IC50 value for each inhibitor if a dose-response curve is generated.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
-
Cell Line:
-
Use a stable cell line (e.g., HEK293) co-transfected with a TREM-1 expression vector and an NF-κB luciferase reporter vector.
-
-
Treatment and Stimulation:
-
Plate the cells in a 96-well plate.
-
Treat the cells with different concentrations of TREM-1 inhibitors.
-
Stimulate the cells with a known TREM-1 agonist or co-stimulate with a TLR ligand (e.g., LPS).
-
-
Luciferase Activity Measurement:
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Express the results as a fold change in NF-κB activity relative to the unstimulated control.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.
TREM-1 Signaling Pathway and this compound Inhibition
General Experimental Workflow for Inhibitor Testing
References
- 1. inotrem.com [inotrem.com]
- 2. inotrem.com [inotrem.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of TREM-1 with an eCIRP-derived Peptide Protects Mice from Intestinal Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 6. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of mLR12 and its Analogs: A Guide for Researchers
A comprehensive comparative analysis of mLR12 and its analogs is not possible at this time due to the lack of publicly available information identifying a specific molecule or agent designated as "this compound." Extensive searches of scientific literature and databases did not yield specific data related to a compound with this name, its mechanism of action, or any associated analogs.
For a comprehensive comparison guide to be generated, detailed information regarding the molecular structure, biological target, and mechanism of action of this compound is required. This foundational knowledge is essential for identifying relevant analogs and gathering the necessary experimental data for a meaningful comparative analysis.
To illustrate the expected content of such a guide, should information on this compound become available, we present a hypothetical comparative analysis based on a fictional class of molecules targeting a well-understood signaling pathway.
Hypothetical Example: Comparative Analysis of "Compound X" and its Analogs in the mTOR Signaling Pathway
This section serves as a template demonstrating the structure and content of the requested comparison guide.
Data Presentation: Performance of Compound X and its Analogs
The following table summarizes the in vitro efficacy and cellular effects of hypothetical Compound X and its analogs.
| Compound | Target IC₅₀ (nM) | Off-Target Kinase A IC₅₀ (µM) | Cell Line Y EC₅₀ (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Compound X | 15 | > 50 | 85 | 12.5 |
| Analog XA | 22 | 25 | 120 | 10.2 |
| Analog XB | 8 | > 50 | 45 | 15.8 |
| Analog XC | 35 | 15 | 250 | 8.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited above would be provided here.
Determination of IC₅₀ Values: A brief description of the biochemical assay used to determine the half-maximal inhibitory concentration (IC₅₀) against the primary target and a key off-target kinase. This would include details on the enzyme, substrate, ATP concentration, and detection method.
Cellular Potency (EC₅₀) Assay: A summary of the cell-based assay used to measure the half-maximal effective concentration (EC₅₀). This would include the cell line used, treatment conditions, endpoint measured (e.g., inhibition of phosphorylation of a downstream target), and the method of detection (e.g., Western blot, ELISA).
Cell Permeability Assay: An outline of the in vitro permeability assay (e.g., PAMPA or Caco-2) used to assess the ability of the compounds to cross cell membranes. This would include the artificial or cell monolayer details, buffer conditions, and analytical method for quantification (e.g., LC-MS/MS).
Mandatory Visualization: Signaling Pathways and Workflows
Signaling Pathway of mTOR Inhibition by Compound X
Caption: Hypothetical signaling pathway of mTOR inhibition by Compound X.
Experimental Workflow for Cellular Potency Assay
Caption: Workflow for determining the cellular potency of Compound X and its analogs.
Researchers and drug development professionals are encouraged to provide specific details about "this compound" to enable the generation of a relevant and accurate comparative analysis.
Validating the Specificity and Selectivity of mLR12: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the precise molecular interactions of a novel therapeutic candidate is paramount. This guide provides a comparative framework for validating the specificity and selectivity of mLR12, a potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, against other known LRRK2 inhibitors.
Mutations leading to hyperactivity of the LRRK2 protein are a significant genetic risk factor for Parkinson's disease.[1] By reducing this hyperactivity, LRRK2 inhibitors like this compound present a promising therapeutic strategy to slow or halt disease progression.[2] This guide outlines the key experimental data and protocols necessary to characterize the binding profile of this compound, ensuring its on-target potency and minimal off-target effects.
Comparative Analysis of LRRK2 Inhibitors
The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity against a panel of other kinases. High selectivity is crucial for minimizing off-target side effects. The following table summarizes the biochemical potency of this compound in comparison to other LRRK2 inhibitors that have been evaluated in clinical trials.
| Compound | Target | IC50 (nM) | Kinase Selectivity Panel | Reference |
| This compound (data for DNL201) | LRRK2 (Wild-Type) | 13 | Highly selective | [1] |
| LRRK2 (G2019S mutant) | 6 | (Specific off-target data not publicly detailed) | [1] | |
| BIIB122 (DNL151) | LRRK2 | N/A | Under clinical investigation | [2] |
| LRRK2-IN-1 | LRRK2 (Wild-Type) | 13 | - | [1] |
| LRRK2 (G2019S mutant) | 6 | - | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency. Data for this compound is representative of the preclinical LRRK2 inhibitor DNL201.
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanism of action and the validation process, the following diagrams illustrate the LRRK2 signaling pathway, a typical experimental workflow for assessing inhibitor specificity, and the logical progression of hit validation.
Caption: LRRK2 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for specificity and selectivity profiling.
Caption: Logical diagram for hit-to-lead validation.
Experimental Protocols
Detailed and robust experimental design is critical for generating high-quality, reproducible data. The following protocols outline key assays for determining the specificity and selectivity of this compound.
In Vitro Kinase Selectivity Profiling
This assay determines the activity of this compound against a broad panel of kinases to identify potential off-targets.
Objective: To quantify the inhibitory activity of this compound against a large number of purified kinases.
Methodology:
-
Assay Platform: A radiometric assay (e.g., HotSpot™) or a non-radiometric mobility shift assay is utilized.[3][4]
-
Kinase Panel: A comprehensive panel of active human kinases (e.g., the Eurofins KinomeScan™ panel of >450 kinases) is used.
-
Compound Concentration: For primary screening, a single high concentration of this compound (e.g., 1 µM) is tested to identify any significant off-target interactions.[5]
-
Reaction: Each kinase reaction is performed by combining the kinase, a suitable substrate, and ATP (often at the Km concentration for each kinase) in an appropriate buffer.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves measuring the incorporation of ³³P-ATP.[4]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO). Hits are defined as kinases showing significant inhibition (e.g., >50%).
-
Follow-up: For any identified off-target hits, a full dose-response curve is generated to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that directly measures the engagement of a compound with its target protein in a cellular environment.[6] The principle is based on the thermal stabilization of a protein upon ligand binding.[7]
Objective: To confirm that this compound binds to LRRK2 in intact cells.
Methodology:
-
Cell Culture and Treatment: Human cells expressing endogenous or over-expressed LRRK2 (e.g., HEK293 cells) are cultured and treated with various concentrations of this compound or a vehicle control for a specified time.[8]
-
Heat Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.[6]
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by high-speed centrifugation.[6]
-
Protein Quantification: The amount of soluble LRRK2 remaining in the supernatant at each temperature is quantified by a sensitive detection method, such as Western blotting or an AlphaLISA®.
-
Data Analysis:
-
Melt Curve: A plot of soluble LRRK2 versus temperature is generated. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.[9]
-
Isothermal Dose-Response (ITDR): By heating all samples at a single, optimized temperature, a dose-response curve can be generated to determine the concentration of this compound required for target stabilization.[9]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent energy transfer probe.
Objective: To measure the affinity and residence time of this compound for LRRK2 in living cells.
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing LRRK2 fused to NanoLuc® luciferase.[10]
-
Assay Setup: The transfected cells are seeded into multi-well plates.
-
Compound and Tracer Addition: Cells are treated with a range of concentrations of this compound. A cell-permeable fluorescent tracer that binds to the active site of LRRK2 is then added.[11]
-
Signal Detection: After a brief incubation, a substrate for NanoLuc® is added, and the BRET signal (the ratio of tracer emission to luciferase emission) is measured.[10]
-
Data Analysis: Competitive displacement of the tracer by this compound results in a decrease in the BRET signal. An IC50 value, representing the concentration of this compound that displaces 50% of the tracer, is calculated from a dose-response curve. This provides a quantitative measure of target engagement in a physiological context.[11]
By employing these methodologies, researchers can build a comprehensive profile of this compound, rigorously validating its specificity and selectivity. This data is essential for advancing a promising therapeutic candidate toward further preclinical and clinical development.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. annualreviews.org [annualreviews.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. carnabio.com [carnabio.com]
Head-to-Head Comparison: mLR12 vs. Standard Treatments for Aortic Aneurysms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational TREM-1 inhibitor, mLR12, with standard therapeutic agents—beta-blockers and angiotensin II receptor blockers (ARBs)—for the management of aortic aneurysms. The data presented is derived from preclinical studies and is intended to inform research and development efforts in this critical area of cardiovascular disease.
Executive Summary
Thoracic Aortic Aneurysm and Dissection (TAAD) are life-threatening conditions with limited medical therapies. Standard of care focuses on blood pressure control and reduction of aortic wall stress, primarily through the use of beta-blockers and ARBs. The novel peptide this compound, a Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) inhibitor, presents a potential new therapeutic avenue by targeting the inflammatory pathways implicated in aneurysm development. This document summarizes the available preclinical data for this compound and compares its performance with established treatments in relevant animal models. While direct head-to-head preclinical studies are limited, this guide consolidates key findings to facilitate a comparative assessment.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound, beta-blockers, and ARBs in animal models of aortic aneurysms. It is important to note that the animal models and experimental conditions may vary between studies, which should be taken into consideration when comparing the outcomes.
Table 1: Comparison of Efficacy in Animal Models of Aortic Aneurysm
| Treatment | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound (LR-12 peptide) | Angiotensin II-induced Abdominal Aortic Aneurysm (AAA) in ApoE-/- mice | - Aortic diameter- Aneurysm incidence | - Significant reduction in aortic diameter compared to control.- Lower incidence of AAA. | [1][2][3][4] |
| Propranolol | Elastase-induced Abdominal Aortic Aneurysm (AAA) in hypertensive rats | - Aneurysm diameter | - Significant reduction in aneurysm size in hypertensive rats, independent of blood pressure reduction. | [1] |
| Losartan | Marfan Syndrome mouse model (Fbn1C1039G/+) of Thoracic Aortic Aneurysm (TAA) | - Aortic root growth rate- Aortic wall architecture | - Prevented aortic aneurysm development.- Normalized aortic wall architecture. | [2][5] |
| Atenolol | Not specified in available preclinical TAAD models | - | - |
Table 2: Mechanistic Insights from Preclinical Studies
| Treatment | Key Mechanistic Findings | Reference |
| This compound (LR-12 peptide) | - Reduced expression of Il1b, Tnfa, Mmp2, and Mmp9 mRNA in the aorta.- Decreased macrophage content in the aortic wall. | [1][2][3][4] |
| Propranolol | - Effects may be independent of blood pressure reduction, suggesting a direct effect on the aortic wall. | [1] |
| Losartan | - Antagonism of TGF-β signaling.- Reduced activity and protein expression of MMP-2 and MMP-9. | [2][3][5] |
Experimental Protocols
This compound in Angiotensin II-Induced Abdominal Aortic Aneurysm Model
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.
-
Aneurysm Induction: Subcutaneous infusion of angiotensin II (AngII).
-
Treatment: Administration of LR-12 peptide.
-
Analysis: Aortic diameter was measured to assess aneurysm development and severity. The aorta was analyzed for the expression of inflammatory markers (Il1b, Tnfa) and matrix metalloproteinases (Mmp2, Mmp9) using quantitative real-time PCR. Macrophage infiltration in the aortic wall was quantified.[1][2][3][4]
Propranolol in Elastase-Induced Abdominal Aortic Aneurysm Model
-
Animal Model: Normotensive Wistar-Kyoto (WKY) rats and genetically hypertensive Wistar-Kyoto (WKHT) rats.
-
Aneurysm Induction: Perfusion of an isolated segment of the infrarenal aorta with elastase.
-
Treatment: Subcutaneous administration of propranolol at two different doses (10 mg/kg and 30 mg/kg).
-
Analysis: Aneurysm diameter was measured at 14 days. Systolic blood pressure was monitored throughout the study.[1]
Losartan in Marfan Syndrome Mouse Model
-
Animal Model: Mice heterozygous for a fibrillin-1 mutation (Fbn1C1039G/+), a model for Marfan Syndrome.
-
Treatment: Losartan administered in the drinking water.
-
Analysis: Aortic root growth was monitored. Aortic wall architecture was assessed histologically for elastic fiber integrity. The expression and activity of MMP-2 and MMP-9 were measured. TGF-β signaling pathways were also investigated.[2][3][5]
Visualization of Pathways and Workflows
Caption: Mechanism of this compound in Aortic Aneurysm.
Caption: Standard Treatments Signaling Pathways.
Caption: Preclinical Experimental Workflow.
References
- 1. Expansion of aortic aneurysms is reduced by propranolol in a hypertensive rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losartan, an AT1 Antagonist, Prevents Aortic Aneurysm in a Mouse Model of Marfan Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term effects of losartan on structure and function of the thoracic aorta in a mouse model of Marfan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
Benchmarking mLR12: A Comparative Guide to TREM-1 Inhibitors
For Immediate Release
This guide provides a comprehensive performance comparison of the novel TREM-1 inhibitory peptide, mLR12, against other known inhibitors of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, inflammation, and oncology. Herein, we present a detailed analysis of quantitative performance data, experimental methodologies, and the underlying signaling pathways.
Performance Comparison of TREM-1 Inhibitors
The inhibitory capacity of this compound and its counterparts was evaluated to determine their relative potency. The following table summarizes the available quantitative data for key TREM-1 inhibitors.
| Inhibitor | Type | Mechanism of Action | Target | IC50 |
| This compound (Nangibotide/LR12) | Peptide | Ligand-dependent; Decoy receptor | TREM-1 | Not available in public sources |
| LP17 | Peptide | Ligand-dependent; Decoy receptor | TREM-1 | Not available in public sources |
| GF9 | Peptide | Ligand-independent; Disrupts TREM-1/DAP12 interaction | TREM-1/DAP12 Complex | Not available in public sources |
| M3 | Peptide | Ligand-dependent; Blocks eCIRP-TREM-1 interaction | eCIRP/TREM-1 | Not available in public sources |
| VJDT | Small Molecule | Ligand-dependent | TREM-1 | 14.65 µM (on HepG2 cell proliferation)[1] |
The TREM-1 Signaling Pathway
TREM-1 is a transmembrane receptor belonging to the immunoglobulin superfamily, primarily expressed on myeloid cells such as neutrophils and monocytes[2][3][4]. Its activation plays a crucial role in amplifying inflammatory responses. The signaling cascade is initiated upon the binding of a ligand to TREM-1, which is associated with the adapter protein DAP12[4][5][6]. This association leads to the phosphorylation of DAP12 and the recruitment of the spleen tyrosine kinase (Syk).
Subsequent activation of downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K), Phospholipase C gamma (PLCγ), and Mitogen-activated protein kinases (MAPK), ultimately results in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and STAT5[1][3][7]. These transcription factors then orchestrate the production of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6[2][7][8]. The TREM-1 pathway can also act in synergy with other pattern recognition receptors, such as Toll-like receptors (TLRs) and NACHT-LRR receptors (NLRs), to further enhance the inflammatory cascade[1][2][6][8].
References
- 1. WO2022061226A1 - Compositions and methods for inhibiting trem-1 - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 5. Pilot Screening of TREM1 Inhibitors in Cell-Based Reporter Assays Reflecting TREM1/DAP12 Receptor Assembly and Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotrem.com [inotrem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
Confirming the Mechanism of Action of the Novel Gs-Coupled Receptor mLR12 Through Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of a novel, putative Gs-coupled G protein-coupled receptor (GPCR), designated mLR12. By employing established genetic techniques, researchers can elucidate its signaling pathway and validate its function. This guide compares the hypothetical signaling and functional characteristics of this compound with the well-characterized β2-adrenergic receptor (β2AR), a canonical Gs-coupled GPCR.
Hypothesized Mechanism of Action: this compound
The novel receptor this compound is hypothesized to be a Gs-coupled GPCR. Upon agonist binding, it is proposed to activate the canonical Gs signaling pathway, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is central to numerous physiological processes, making the validation of this compound's mechanism of action critical for understanding its potential as a therapeutic target.
Comparative Analysis: this compound vs. β2-Adrenergic Receptor
To provide a clear benchmark for experimental outcomes, this guide uses the β2-adrenergic receptor as a point of comparison. The β2AR is a well-studied Gs-coupled receptor with a known signaling cascade and established physiological roles.
Data Presentation: In Vitro Signaling
The following table summarizes the expected quantitative data from in vitro assays comparing the signaling of this compound to that of the β2AR in a heterologous expression system (e.g., HEK293 cells).
| Parameter | This compound (Hypothetical Data) | β2-Adrenergic Receptor (Reference Data) | Experimental Assay |
| Basal cAMP Level (fmol/well) | 5.2 ± 0.8 | 4.8 ± 0.6 | cAMP Assay |
| Maximal Agonist-Induced cAMP Production (% of Basal) | 850 ± 50 | 1000 ± 75[1][2][3] | cAMP Assay |
| Agonist EC50 (nM) | 15 | 10[1][2] | cAMP Dose-Response |
| PKA Activation (Fold Change) | 12 ± 1.5 | 15 ± 2.0 | PKA Activity Assay |
Data Presentation: Phenotypic Analysis of Knockout Mouse Models
This table outlines the anticipated physiological consequences of genetically deleting this compound compared to the known phenotypes of β2AR knockout mice.
| Phenotype | This compound Knockout Mouse (Hypothetical Data) | β2-Adrenergic Receptor Knockout Mouse (Observed Phenotypes) |
| Cardiovascular | Normal resting heart rate and blood pressure. Blunted inotropic and chronotropic response to specific this compound agonist. | Normal resting heart rate and blood pressure; blunted hypotensive response to isoproterenol.[4][5] |
| Metabolic | Mild increase in fasting glucose. Reduced lipolysis in response to specific this compound agonist. | Normal glucose homeostasis at rest, but can exhibit altered glucose metabolism under stress.[6] Reduced lipolysis in response to β-agonists. |
| Respiratory | No significant phenotype observed. | Reduced bronchodilation in response to β-agonists. |
Experimental Protocols for Genetic Validation
To rigorously confirm the mechanism of action of this compound, a series of genetic experiments are essential. These include knockout and rescue studies in cell lines, as well as the generation and characterization of a knockout mouse model.
CRISPR/Cas9-Mediated Knockout of this compound in HEK293 Cells
This protocol describes the generation of an this compound knockout cell line to abolish its function and subsequently rescue the phenotype by re-expressing the receptor.
Objective: To demonstrate that the observed agonist-induced cAMP production is directly mediated by this compound.
Methodology:
-
Guide RNA (gRNA) Design and Cloning:
-
Design two gRNAs targeting an early exon of the this compound gene using a CRISPR design tool.
-
Clone the gRNAs into a Cas9 expression vector co-expressing a selection marker (e.g., puromycin resistance).
-
-
Transfection of HEK293 Cells:
-
Single-Cell Cloning and Screening:
-
Isolate single cells into 96-well plates to generate clonal populations.
-
Expand the clones and screen for this compound knockout by genomic DNA sequencing and Western blot analysis for the this compound protein.
-
-
Functional Validation (cAMP Assay):
-
Perform cAMP assays on wild-type and this compound knockout clones in the presence and absence of the this compound agonist.
-
A loss of agonist-induced cAMP production in the knockout clones confirms that the signaling is this compound-dependent.
-
-
Rescue Experiment:
-
Transfect the validated this compound knockout cell line with a plasmid expressing the this compound cDNA (without the gRNA target sequence).
-
Perform cAMP assays to demonstrate that re-expression of this compound restores the agonist-induced cAMP response.
-
Generation of an this compound Knockout Mouse Model
This protocol outlines the generation of a whole-body this compound knockout mouse using homologous recombination in embryonic stem (ES) cells.
Objective: To investigate the physiological function of this compound in a whole-organism context.
Methodology:
-
Construction of the Targeting Vector:
-
ES Cell Transfection and Selection:
-
Electroporate the targeting vector into mouse ES cells.
-
Select for ES cells that have undergone homologous recombination by culturing in the presence of neomycin.
-
-
Generation of Chimeric Mice:
-
Breeding and Genotyping:
-
Breed the resulting chimeric mice with wild-type mice.
-
Identify heterozygous offspring carrying the knockout allele by PCR-based genotyping of tail DNA.
-
Intercross heterozygous mice to generate homozygous this compound knockout mice.
-
-
Phenotypic Analysis:
-
Conduct a comprehensive phenotypic analysis of the knockout mice, including cardiovascular and metabolic assessments as outlined in the data table above.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the concepts and procedures described, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted disruption of the beta2 adrenergic receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular β-Adrenergic Receptor Signaling in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of the adrenergic receptor β2 disrupts glucose homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. altogen.com [altogen.com]
- 9. Homolgous Recombination & Knockout Mouse [bio.davidson.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of mLR12: A Comprehensive Guide for Laboratory Professionals
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For researchers and drug development professionals utilizing mLR12, a TREM-1 inhibitory peptide, understanding the correct disposal procedures is paramount.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with standard laboratory safety practices for chemical and biological waste management.
Understanding this compound and Its Handling
Quantitative Data Summary for Disposal
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table provides generalized quantitative guidelines for the disposal of peptide-based laboratory waste. These are based on common laboratory practices; however, always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
| Parameter | Guideline | Citation |
| Solid Waste Container | Leak-proof, sealable container clearly labeled "this compound Waste" | [2] |
| Liquid Waste Container | Sealed, shatter-resistant container labeled with "this compound Waste Solution" and all solvent components and their approximate concentrations. | [2] |
| Decontamination of Spills (Liquid) | Absorb with inert material, then treat the area with a suitable disinfectant (e.g., 10% bleach solution), followed by a water rinse. | [3] |
| Storage of Waste | In a designated, secure area away from incompatible materials, direct sunlight, and sources of ignition. | [2][4] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the recommended procedures for the disposal of both solid and liquid forms of this compound waste.
Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Safety goggles or a face shield.
-
A lab coat.
-
Chemical-resistant gloves.
Conduct all waste handling within a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[2]
Segregation and Collection of this compound Waste
Proper segregation of waste is crucial to ensure safe and compliant disposal.
For Solid this compound Waste (Unused or Expired Peptide):
-
Collect all solid this compound waste in a designated, leak-proof, and sealable container.[2]
-
This includes any contaminated materials such as weigh boats, pipette tips, and gloves.[2]
-
Clearly label the container as "Solid this compound Waste".[2]
For Liquid this compound Waste (Solutions):
-
If this compound has been dissolved in a solvent, the entire solution must be treated as chemical waste.[2]
-
Collect the liquid waste in a separate, sealed, and shatter-resistant container.[2]
-
Label the container with "this compound Waste Solution" and list all solvent components and their approximate concentrations.[2]
-
If the liquid waste contains biohazardous materials (e.g., cell culture media), it must be decontaminated, often with a chemical disinfectant like sodium hypochlorite, before collection for disposal.[3] Always follow your institution's specific protocols for biohazardous waste.
Storage of this compound Waste
Store waste containers in a designated and secure area. Ensure the storage location is away from direct sunlight, sources of ignition, and incompatible chemicals.[2][4] Access to this area should be restricted to authorized personnel.[2]
Final Disposal
The final step is to arrange for the collection and disposal of the this compound waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated chemical waste disposal contractor to schedule a pickup.[2]
-
Provide them with a detailed inventory of the waste, including the information on your labels.
-
Follow any additional instructions provided by the EHS department or waste contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.
References
Personal protective equipment for handling mLR12
Essential Safety and Handling Guide for mLR12
This guide provides immediate and essential safety, operational, and disposal information for handling the TREM-1 inhibitory peptide, this compound. The following procedures are based on established best practices for handling synthetic peptides in a research setting. It is critical to note that the toxicological properties of many research peptides, including this compound, have not been fully investigated. Therefore, this compound should be handled as a potentially hazardous substance, and a thorough risk assessment should be conducted before beginning any work.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in its lyophilized (powder) and solution forms.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye Protection | Chemical Safety Goggles or Face Shield | Wear whenever handling this compound in either solid or liquid form to protect against splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Always wear gloves when handling vials, solutions, or contaminated surfaces. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved respirator is recommended when handling the lyophilized powder, especially when weighing, to prevent inhalation.[1][2][3] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize risks and ensure the integrity of the peptide.
Receipt and Storage
Proper storage is crucial for maintaining the stability and efficacy of this compound.[3][4]
| Storage Phase | Temperature | Conditions |
| Long-Term Storage (Lyophilized) | -20°C to -80°C | Store in a tightly sealed container, protected from light and moisture.[3] |
| Short-Term Storage (Lyophilized) | 4°C | Permissible for short periods (days to weeks), but colder temperatures are preferred.[3][4][5] |
| Stock Solutions | -20°C to -80°C | Aliquot solutions to avoid repeated freeze-thaw cycles. Store in sterile, tightly capped vials.[3][5] |
Experimental Protocol for Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.[3][5]
-
Solvent Selection: Consult the manufacturer's data sheet for the recommended solvent. If not specified, sterile, nuclease-free water or a buffer at pH 5-6 is a common starting point for hydrophilic peptides.[5] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.
-
Dissolution: Add the desired volume of solvent to the vial. Gently vortex or sonicate to ensure complete dissolution. Avoid excessive warming.[3]
-
Aliquoting: Divide the stock solution into single-use aliquots in sterile microcentrifuge tubes. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.[5]
-
Labeling and Storage: Clearly label each aliquot with the peptide name, concentration, and date of preparation. Store immediately at -20°C or -80°C.[3]
Safe Handling Workflow
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.[1] Never dispose of peptide waste down the drain.[6]
| Waste Type | Collection and Segregation | Final Disposal |
| Solid Waste | Collect in a designated, leak-proof container lined with a heavy-duty plastic bag.[7] This includes used gloves, pipette tips, and empty vials. | The container must be clearly labeled as "Hazardous Waste" with the chemical name.[7] |
| Liquid Waste | Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[6] This includes unused stock solutions and the first rinse of any labware.[7] | Store the sealed container in a designated satellite accumulation area for collection by Environmental Health and Safety (EHS) personnel. |
| Sharps Waste | Needles, syringes, or any other contaminated items that can puncture the skin must be disposed of immediately in a designated, puncture-resistant sharps container.[6] | The sharps container should be sealed when full and disposed of through the institutional EHS program. |
Spill Response
In the event of a spill, evacuate the area if necessary and follow these steps:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including a respirator for powder spills.[1][2]
-
For solid spills: Gently cover the powder to avoid raising dust.[6] Mechanically collect the material using a scoop or brush and place it into a sealed container for hazardous waste disposal.[8]
-
For liquid spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[6] Place the contaminated absorbent into a sealed container for hazardous waste disposal.
-
Decontaminate the area: After cleanup, wash the spill site thoroughly with soap and water.[9]
-
Report the spill to your laboratory supervisor and institutional EHS office.
References
- 1. peptide.com [peptide.com]
- 2. scribd.com [scribd.com]
- 3. bachem.com [bachem.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
